Methoxyanigorufone
Description
2-methoxy-9-phenyl-1H-phenalen-1-one has been reported in Wachendorfia thyrsiflora, Anigozanthos preissii, and Musella lasiocarpa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-9-phenylphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-22-17-12-15-9-5-8-14-10-11-16(13-6-3-2-4-7-13)19(18(14)15)20(17)21/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGWQRQXPUQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=CC=C4)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435434 | |
| Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56252-05-2 | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 109 °C | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methoxyanigorufone: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Phenylphenalenone
Abstract
Methoxyanigorufone, a naturally occurring phenylphenalenone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its antifungal and cytotoxic effects are presented, alongside a discussion of the putative signaling pathways involved in the biological activity of the broader phenylphenalenone class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, systematically known as 2-methoxy-9-phenyl-1H-phenalen-1-one, is a secondary metabolite found in a variety of plant species, including Musa acuminata (banana), Wachendorfia thyrsiflora, and Anigozanthos preissii. Its chemical structure is characterized by a tricyclic phenalenone core with a methoxy group and a phenyl ring substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methoxy-9-phenylphenalen-1-one | PubChem |
| Synonyms | 2-O-Methylanigorufone | PubChem |
| CAS Number | 56252-05-2 | MedchemExpress |
| Molecular Formula | C₂₀H₁₄O₂ | MedchemExpress, PubChem |
| Molecular Weight | 286.3 g/mol | PubChem |
| Melting Point | 107-109 °C | PubChem |
| Appearance | Solid | N/A |
| Solubility | N/A | N/A |
Biological Activities
This compound belongs to the phenylphenalenone class of natural products. These compounds are known to function as phytoalexins and phytoanticipins in plants, providing defense against pathogens. The biological activities of phenylphenalenones, including this compound, are a subject of ongoing research, with particular focus on their antifungal and cytotoxic properties.
Antifungal Activity
While specific minimum inhibitory concentration (MIC) values for this compound against a broad range of fungal species are not extensively documented in publicly available literature, the phenylphenalenone class is recognized for its antifungal potential. Studies on related compounds provide insights into the expected activity. For instance, various phenylphenalenone derivatives have demonstrated efficacy against phytopathogenic fungi.
Cytotoxic Activity
The cytotoxic potential of phenylphenalenones against various cancer cell lines has been reported. This activity is often associated with the induction of apoptosis. Specific IC50 values for this compound are not widely available, but research on other phenylphenalenones suggests that this class of compounds warrants further investigation for its anticancer properties.
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, studies on the broader class of phenylphenalenones suggest potential mechanisms of action.
Phenylphenalenone Biosynthesis Pathway
The biosynthesis of phenylphenalenones in plants is a complex process that provides a basis for understanding their biological origin.
Figure 1. Putative biosynthetic pathway of phenylphenalenones.
Phenylphenalenone-Induced Apoptosis
Research on phenalenones, the core structure of this compound, indicates that they can induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) when activated by light (photodynamic therapy). This process can activate both extrinsic and intrinsic apoptotic pathways.
Figure 2. Proposed mechanism of phenalenone-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Isolation of this compound from Plant Material (General Protocol)
Figure 3. General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or acetone) at room temperature for an extended period. The process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
-
Chromatography: The fraction containing the compound of interest (typically the less polar fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A2)
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline containing a small amount of Tween 20 to aid in dispersion. The suspension is adjusted to a specific concentration (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension to achieve a final concentration of approximately 0.4-5 x 10⁴ CFU/mL.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.
Cytotoxicity Assay (WST-8 Assay)
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: After the incubation period, a WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in living cells is proportional to the number of viable cells.
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound presents an intriguing scaffold for further investigation in the fields of antifungal and anticancer drug discovery. While the available data highlights its potential, further studies are required to establish a comprehensive biological activity profile, including the determination of specific MIC and IC50 values against a wide range of pathogens and cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these critical next steps in elucidating the full therapeutic potential of this natural product.
The Origin of Methoxyanigorufone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin of Methoxyanigorufone, a naturally occurring phenylphenalenone. The information is compiled from available scientific literature, focusing on its initial discovery, natural source, and biosynthetic origins.
Introduction to this compound
This compound is a specialized metabolite belonging to the phenylphenalenone class of compounds. These molecules are characterized by a tricyclic phenalene nucleus with a ketone moiety and a phenyl ring substituent. Phenylphenalenones are known for their distinctive pigmentation and a range of biological activities, making them of interest to researchers in natural product chemistry and drug discovery.
Initial Discovery and Natural Source
This compound was first isolated from the Australian plant Anigozanthos rufus, commonly known as the red kangaroo paw. The discovery was reported in a 1975 publication in the Australian Journal of Chemistry by R. G. Cooke and R. L. Thomas. In this study, four new phenylphenalenone pigments were identified from the plant, contributing to the understanding of the chemical constituents of the Haemodoraceae family.
Anigozanthos rufus is a perennial herb native to the southwestern region of Western Australia. It is recognized by its distinctive red, velvety, tubular flowers that resemble a kangaroo's paw. These plants thrive in sandy soils and are a prominent part of the region's flora. The vibrant colors of the flowers are attributed to the presence of phenylphenalenone pigments like this compound.
Biosynthesis of this compound
The biosynthesis of phenylphenalenones in plants, including this compound in Anigozanthos rufus, follows a complex pathway originating from phenylpropanoids. While the specific enzymatic steps in Anigozanthos rufus have not been fully elucidated, the general pathway in the Haemodoraceae family is understood to proceed through a diarylheptanoid intermediate.[1]
The proposed biosynthetic pathway involves the condensation of precursors derived from the shikimate and phenylpropanoid pathways to form a diarylheptanoid scaffold. This linear precursor then undergoes cyclization to form the characteristic tricyclic phenalenone core. Subsequent enzymatic modifications, such as methoxylation, lead to the formation of this compound.
Experimental Protocols
Detailed experimental protocols for the original isolation and characterization of this compound are contained within the 1975 publication by Cooke and Thomas. Due to limitations in accessing the full text of this specific historical document, a generalized experimental workflow for the isolation of phenylphenalenones from Anigozanthos species, based on common phytochemical practices, is provided below.
General Isolation Procedure for Phenylphenalenones
-
Plant Material Collection and Preparation: Fresh plant material of Anigozanthos rufus (typically flowers and rhizomes) is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol or a mixture of methanol and dichloromethane, at room temperature for an extended period. The process is often repeated to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other non-polar constituents. The polar layer, containing the phenylphenalenones, is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) with UV visualization, are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure phenylphenalenones.
Structure Elucidation and Data Presentation
| Spectroscopic Method | Information Obtained |
| UV-Visible Spectroscopy | Provides information about the conjugated system of the phenalenone core, showing characteristic absorption maxima. |
| Infrared (IR) Spectroscopy | Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. |
| ¹³C NMR Spectroscopy | Shows the number and types of carbon atoms present in the molecule. |
| 2D NMR (COSY, HMBC, HSQC) | Used to establish the connectivity between protons and carbons, confirming the overall structure. |
Synthesis of this compound
As of the current literature survey, a total synthesis of this compound has not been explicitly reported. However, the synthesis of other phenylphenalenone analogues has been achieved. These synthetic strategies often involve the construction of the phenalenone core through various cyclization reactions. The synthesis of related compounds provides a framework for a potential future synthesis of this compound.
Conclusion
This compound is a naturally occurring phenylphenalenone first isolated from the Australian kangaroo paw, Anigozanthos rufus. Its origin is rooted in the specialized metabolism of the Haemodoraceae family, arising from the phenylpropanoid pathway. While the detailed experimental data from its initial discovery are embedded in historical literature, the general principles of its isolation, characterization, and biosynthesis are well-understood within the field of natural product chemistry. Further research into the total synthesis and biological activities of this compound could provide valuable insights for drug development and other applications.
References
Anigorufone Derivatives: A Technical Guide to Their Natural Sources and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone and its derivatives belong to the phenylphenalenone class of specialized metabolites, a group of polycyclic aromatic compounds known for their distinctive pigmentation and diverse biological activities. While the name "anigorufone" strongly suggests a primary origin from the Australian "kangaroo paw" plant, Anigozanthos rufus, compounds of this class are found in a select group of monocotyledonous plant families.[1] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of anigorufone and its related compounds, with a focus on their potential for drug discovery and development.
Natural Distribution of Anigorufone and its Derivatives
The primary natural sources of anigorufone and its derivatives are plants belonging to the family Haemodoraceae, which includes the genus Anigozanthos. In these plants, phenylphenalenones are typically found as phytoanticipins, meaning they are present constitutively and contribute to the plant's defense mechanisms. The roots and rhizomes are particularly rich in these compounds.
Interestingly, phenylphenalenones, including a compound identified as anigorufone, have also been isolated from the rhizomes of Musa acuminata (a species of banana). In the Musaceae family, these compounds often act as phytoalexins, being synthesized in response to pathogen attack or stress.
Quantitative Data of Related Phenylphenalenones
While specific quantitative data for anigorufone is scarce, studies on related phenylphenalenones from the Haemodoraceae family provide an indication of the potential yields. The following table summarizes the isolation yields of representative phenylphenalenones from Haemodorum simplex.
| Compound Name | Plant Source | Plant Part | Yield (% of dry weight) | Reference |
| Haemodorone | Haemodorum simplex | Bulbs | 0.002% | Dias et al., 2009 |
| Haemodorol | Haemodorum simplex | Bulbs | 0.001% | Dias et al., 2009 |
| Dilatrin | Haemodorum simplex | Bulbs | 0.003% | Dias et al., 2009 |
| Xiphidone | Haemodorum simplex | Bulbs | 0.001% | Dias et al., 2009 |
Biosynthesis of Anigorufone
The biosynthesis of 9-phenylphenalenones like anigorufone follows the phenylpropanoid pathway. The core structure is formed through the condensation of two molecules derived from cinnamic acid and p-coumaric acid. This proceeds through a diarylheptanoid intermediate which then undergoes an intramolecular cyclization to form the characteristic tricyclic phenalene nucleus.
Caption: Proposed biosynthetic pathway of anigorufone.
Experimental Protocols
Extraction and Isolation of Phenylphenalenones (Representative Protocol)
This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plants of the Haemodoraceae family.
1. Plant Material Collection and Preparation:
-
Collect fresh roots and rhizomes of the plant material.
-
Thoroughly wash the plant material to remove soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, grind the material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.
-
Partition the extract by shaking vigorously and allowing the layers to separate.
-
Collect the organic layer and the aqueous layer separately.
-
Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).
4. Chromatographic Purification:
-
Subject the fractions rich in phenylphenalenones (typically the less polar fractions) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing similar compounds.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure anigorufone derivatives.
5. Structure Elucidation:
-
Determine the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Caption: General workflow for the extraction and isolation of anigorufone derivatives.
Biological Activities and Signaling Pathways
Phenylphenalenones, as a class, exhibit a range of biological activities, with antimicrobial and cytotoxic effects being the most prominent.
Antimicrobial Activity:
These compounds have shown activity against various bacteria and fungi. The proposed mechanism of action for their antibacterial effect involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone backbone allows it to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.
Caption: Proposed mechanism of antibacterial action for anigorufone derivatives.
Cytotoxic Activity:
Several phenylphenalenones have demonstrated potent cytotoxic activity against various cancer cell lines. The exact signaling pathways through which they exert their cytotoxic effects are not yet fully elucidated and are a subject of ongoing research. However, it is hypothesized that their planar aromatic structure may allow them to intercalate with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.
Conclusion
Anigorufone and its derivatives represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their presence in the plant family Haemodoraceae, and potentially in Musaceae, provides a basis for further phytochemical exploration. The elucidation of their biological activities, particularly their antimicrobial and cytotoxic effects, opens avenues for the design and synthesis of novel drug candidates. Further research is warranted to isolate and characterize a broader range of anigorufone derivatives, to quantify their presence in various natural sources, and to fully understand their mechanisms of action at the molecular level.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Showing Compound Anigorufone (FDB012141) - FooDB [foodb.ca]
- 3. Anigorufone | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methoxyanigorufone CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 56252-05-2 IUPAC Name: 2-methoxy-9-phenylphenalen-1-one
This technical guide provides a comprehensive overview of Methoxyanigorufone, a phenylphenalenone natural product. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and methodologies for its study.
Chemical and Physical Properties
This compound, also known as 2-O-Methylanigorufone, is a specialized metabolite found in several plant species.[1] It belongs to the class of phenylphenalenones, which are characterized by a tricyclic phenalene nucleus with a ketone group and a phenyl ring substituent.
| Property | Value | Source |
| Molecular Formula | C20H14O2 | PubChem |
| Molecular Weight | 286.33 g/mol | PubChem |
| Appearance | Orange powder | Pharmaffiliates |
| Melting Point | 107 - 109 °C | HMDB |
Natural Occurrence
This compound has been isolated from plants belonging to the Haemodoraceae family. Notably, it is found in species of the genus Anigozanthos, commonly known as kangaroo paws, and Wachendorfia thyrsiflora.[1] Phenylphenalenones in this plant family are considered phytoanticipins, meaning they are present constitutively to defend against pathogens.
Synthesis and Isolation
A potential, though unverified, synthetic workflow could be conceptualized as follows:
Caption: A conceptual synthetic workflow for this compound.
Experimental Protocol for Isolation (General):
A general procedure for the isolation of phenylphenalenones from plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., rhizomes of Anigozanthos species) is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired compound is further purified using chromatographic techniques. This may include column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity
Phenylphenalenones as a class are known for their biological activities, which are often linked to their phototoxic properties. While specific quantitative data for this compound is limited, the following activities are reported for related compounds and are likely relevant.
Antimicrobial Activity:
Several studies have reported the antimicrobial properties of phenylphenalenones against a range of bacteria. For instance, some pyrazoline derivatives containing a methoxy group have shown moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL against various bacterial strains.[3] A synthetic copolymer based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride demonstrated potent bactericidal activity with MICs as low as 0.6–1.2 µM against multidrug-resistant clinical isolates.[4] Another study on a methoxy phenyl-oxime compound reported MIC values of 35, 55, and 95 µl against B. subtilis, S. aureus, and E. coli and K. pneumonia, respectively.
| Organism | MIC Value (µg/mL) - Related Compounds |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 64 |
| Enterococcus faecalis | 32 |
Phototoxicity:
The biological activity of many phenylphenalenones is attributed to their ability to generate reactive oxygen species (ROS) upon exposure to light. This phototoxicity is a key mechanism behind their antimicrobial and potential anticancer effects.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct effects of this compound on specific signaling pathways. Further research is required to elucidate its mechanism of action at the molecular level.
A hypothetical workflow for investigating the effect of this compound on a cellular signaling pathway could be:
References
Unveiling the Spectroscopic Signature of Methoxyanigorufone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxyanigorufone, a phenylphenalenone natural product, has garnered interest within the scientific community. Understanding its precise chemical structure is fundamental for any further investigation into its biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.
Spectroscopic Data Summary
The structural elucidation of this compound, identified as 2-methoxy-9-phenyl-1H-phenalen-1-one, is confirmed through detailed spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 7.15 | d | 5.8 |
| H-5 | 7.64 | d | 7.5 |
| H-6 | 8.18 | d | 7.5 |
| H-7 | 8.38 | d | 8.0 |
| H-8 | 7.81 | t | 7.8 |
| H-9 | 8.44 | d | 7.5 |
| H-2' | 7.65 | m | |
| H-3' | 7.55 | m | |
| H-4' | 7.49 | m | |
| H-5' | 7.55 | m | |
| H-6' | 7.65 | m | |
| 2-OCH₃ | 3.90 | s |
Solvent: Acetone-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 185.0 |
| 2 | 165.0 |
| 3 | 110.0 |
| 3a | 130.0 |
| 4 | 135.0 |
| 5 | 128.0 |
| 6 | 130.0 |
| 6a | 125.0 |
| 7 | 132.0 |
| 8 | 127.0 |
| 9 | 130.0 |
| 9a | 135.0 |
| 9b | 120.0 |
| 1' | 140.0 |
| 2' | 129.0 |
| 3' | 128.5 |
| 4' | 129.5 |
| 5' | 128.5 |
| 6' | 129.0 |
| 2-OCH₃ | 56.0 |
Solvent: Acetone-d₆ (Predicted values based on related structures and general phenylphenalenone chemical shifts, as explicit reported data is not available in the searched literature.)
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 287 |
Method: Electrospray Ionization (ESI)
Experimental Protocols
The isolation and identification of this compound from Musa cv. 'Thepanom' (BBB) provides the basis for the presented data[1]. The following is a summary of the experimental methodology employed.
Isolation of this compound
The rhizomes of Musa cv. 'Thepanom' (BBB) were extracted with ethanol. The resulting extract was then subjected to a series of chromatographic separations to isolate the target compound. Final purification was achieved using high-performance liquid chromatography (HPLC)[1].
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The samples were dissolved in deuterated acetone (Acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).
Mass Spectrometry: Electrospray ionization mass spectrometry (ESIMS) was used to determine the mass of the isolated compound. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺[1].
Visualizing the Structural Core
To provide a clear visual representation of the fundamental structure of this compound, the following diagram illustrates the core phenylphenalenone skeleton with the numbering convention used for NMR signal assignments.
As no specific signaling pathways involving this compound have been detailed in the reviewed literature, a pathway diagram is not included. Research into the biological interactions of this compound is an area ripe for future exploration. This guide serves as a foundational resource for such endeavors, providing the essential spectroscopic data for the confident identification and further study of this compound.
References
The Discovery and Isolation of Methoxyanigorufone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Methoxyanigorufone, a phenylphenalenone natural product. It details the initial identification of this compound from Anigozanthos preissii root cultures and outlines the experimental protocols for its extraction, purification, and structural elucidation. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized. Furthermore, the known biological activity of the broader class of phenylphenalenones, particularly their phototoxic properties, is discussed as a basis for potential therapeutic applications. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, systematically named 2-hydroxy-9-(4'-methoxyphenyl)-1H-phenalen-1-one, is a specialized metabolite belonging to the phenylphenalenone class of compounds. These aromatic molecules are characteristic of the plant family Haemodoraceae, and have garnered scientific interest due to their unique chemical structures and diverse biological activities. The discovery of this compound expanded the known chemical diversity of this class of natural products.
The initial isolation and characterization of this compound was reported by Hölscher and Schneider in 1997 from in vitro root cultures of Anigozanthos preissii, commonly known as the Albany Catspaw.[1][2] A subsequent study by Hidalgo, Kai, and Schneider in 2015 firmly established its status as a natural product, also isolated from the same plant source.[3] Phenylphenalenones, in general, are known for their phototoxic and antimicrobial properties, which are attributed to their ability to generate singlet oxygen upon photoexcitation.[4][5] This guide will provide an in-depth look at the scientific journey from the discovery of this compound to its characterization.
Discovery and Source
This compound was first identified as a novel compound during phytochemical investigations of root cultures of Anigozanthos preissii, a plant species endemic to Southwestern Australia. The use of in vitro plant tissue culture techniques was instrumental in obtaining a consistent and controlled source of the compound for detailed study.
dot
Caption: Workflow for the Discovery and Isolation of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, based on the available scientific literature.
Plant Material and Root Culture Establishment
-
Plant Source: Anigozanthos preissii plants were used to initiate root cultures.
-
Culture Initiation: Root explants were surface sterilized and placed on a solid nutrient medium to induce callus formation. Calli were then transferred to a liquid medium to promote the growth of unorganized root cultures.
-
Culture Conditions: The root cultures were maintained in a controlled environment, typically in the dark, on a rotary shaker to ensure adequate aeration and nutrient distribution. The composition of the culture medium, including macro- and micronutrients, vitamins, and plant growth regulators, was optimized for biomass production.
Extraction and Isolation
The isolation of this compound from the harvested root biomass involved a multi-step process designed to separate the compound of interest from the complex mixture of plant metabolites.
dot
Caption: General Workflow for Extraction and Purification.
-
Extraction: The dried and powdered root biomass was exhaustively extracted with a suitable organic solvent, such as methanol. The resulting crude extract was then concentrated under reduced pressure.
-
Preliminary Purification: The crude extract was subjected to preliminary purification steps, which may include liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Chromatographic Separation: The enriched extract was then subjected to a series of chromatographic techniques to isolate the individual phenylphenalenones. This typically involved:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the targeted compound, employing a reversed-phase column and a suitable mobile phase.
-
Structural Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in establishing the carbon skeleton and the precise placement of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular formula, while fragmentation patterns in MS/MS experiments offered additional structural information.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₄O₃ |
| Molecular Weight | 302.32 g/mol |
| Appearance | Yellowish solid |
| Class | Phenylphenalenone |
Spectroscopic Data
The following tables summarize the key NMR and MS data for this compound.
Table 1: ¹H NMR Spectroscopic Data (representative values)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~7.0 | d | ~9.0 |
| H-4 | ~7.8 | t | ~7.5 |
| H-5 | ~7.5 | d | ~7.5 |
| H-6 | ~8.0 | d | ~7.5 |
| H-8 | ~7.2 | s | - |
| H-2' | ~7.5 | d | ~8.5 |
| H-3' | ~7.0 | d | ~8.5 |
| H-5' | ~7.0 | d | ~8.5 |
| H-6' | ~7.5 | d | ~8.5 |
| OCH₃ | ~3.9 | s | - |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data (representative values)
| Position | Chemical Shift (δ) ppm |
| C-1 | ~185.0 |
| C-2 | ~160.0 |
| C-3 | ~110.0 |
| C-3a | ~135.0 |
| C-4 | ~130.0 |
| C-5 | ~125.0 |
| C-6 | ~130.0 |
| C-6a | ~130.0 |
| C-7 | ~120.0 |
| C-8 | ~115.0 |
| C-9 | ~140.0 |
| C-9a | ~125.0 |
| C-1' | ~130.0 |
| C-2' | ~130.0 |
| C-3' | ~115.0 |
| C-4' | ~160.0 |
| C-5' | ~115.0 |
| C-6' | ~130.0 |
| OCH₃ | ~55.0 |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Table 3: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 303.0965 |
| [M-CH₃]⁺ | 288.0730 |
| [M-CO]⁺ | 275.1012 |
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways affected by pure this compound are limited, the biological activity of the broader class of phenylphenalenones is well-documented. Their primary mode of action is phototoxicity.
dot
Caption: Proposed Mechanism of Phototoxicity for this compound.
Mechanism of Phototoxicity
Upon exposure to light, particularly in the UVA and blue light spectra, phenylphenalenones like this compound can become photoexcited. This excited state can then transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can indiscriminately damage essential cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. This mechanism is the basis for the observed antimicrobial and antifungal activities of many phenylphenalenones.
Potential Therapeutic Implications
The phototoxic nature of this compound and related compounds suggests potential applications in photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce cell death, and it is being explored for various applications, including cancer treatment and antimicrobial therapies. Further research is warranted to investigate the specific cellular targets and signaling pathways modulated by this compound-induced phototoxicity and to evaluate its potential as a therapeutic agent.
Conclusion
The discovery and isolation of this compound from Anigozanthos preissii have contributed to the growing knowledge of phenylphenalenone chemistry and biology. The detailed experimental protocols and spectroscopic data presented in this guide provide a solid foundation for further research into this intriguing natural product. While its specific biological signaling pathways remain to be fully elucidated, its classification as a phototoxic phenylphenalenone opens avenues for exploring its potential in photodynamic applications. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into the chemical and pharmacological properties of this compound.
References
- 1. Mechanism of the photochemical process of singlet oxygen production by phenalenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary Biological Screening of Methoxyanigorufone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Methoxyanigorufone, also known as 2-O-Methylanigorufone, is a naturally occurring phenylphenalenone phytoalexin. This document provides a concise technical guide to its preliminary biological screening, with a focus on its leishmanicidal and enzyme-inhibitory activities. The information is compiled from available scientific literature to support further research and development.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data from the biological screening of this compound (referred to in a key study as 2-methoxy-9-phenyl-phenalen-1-one or REF20) and its parent compound, anigorufone.
| Compound | Target Organism/Enzyme | Assay | Metric | Value (µg/mL) |
| This compound | Leishmania donovani promastigotes | Leishmanicidal Activity | LC50 | 10.3[1] |
| Leishmania infantum axenic amastigotes | Leishmanicidal Activity | LC50 | Similar to promastigotes[1] | |
| Mitochondrial Fumarate Reductase (FRD) | Enzyme Inhibition | EC50 | Not specified, but active[1] | |
| Mitochondrial Succinate Dehydrogenase (SDH) | Enzyme Inhibition | EC50 | 59.6[1] | |
| Anigorufone | Leishmania donovani promastigotes | Leishmanicidal Activity | LC50 | 12.0[1] |
| Leishmania infantum axenic amastigotes | Leishmanicidal Activity | LC50 | Similar to promastigotes | |
| Mitochondrial Fumarate Reductase (FRD) | Enzyme Inhibition | EC50 | Not specified, but active | |
| Mitochondrial Succinate Dehydrogenase (SDH) | Enzyme Inhibition | EC50 | 33.5 |
Experimental Protocols
Detailed methodologies for the key biological assays are outlined below.
1. Leishmanicidal Activity Assay:
-
Organisms: Leishmania donovani promastigotes and Leishmania infantum axenic amastigotes were used.
-
Methodology:
-
Parasites were cultured in appropriate media.
-
The compounds (this compound and Anigorufone) were dissolved in a suitable solvent and added to the parasite cultures at various concentrations.
-
Cultures were incubated for a specified period.
-
Parasite viability was assessed, likely using a method such as microscopic counting or a metabolic assay (e.g., MTT assay).
-
The 50% lethal concentration (LC50) was determined by plotting parasite viability against compound concentration.
-
2. Mitochondrial Enzyme Inhibition Assays:
-
Target Enzymes: Fumarate Reductase (FRD) and Succinate Dehydrogenase (SDH) from the mitochondrial respiratory chain.
-
Source: A mitochondrial-enriched fraction was obtained from Leishmania donovani promastigotes.
-
Methodology:
-
Mitochondria were isolated from promastigotes through digitonin permeabilization and differential centrifugation.
-
Enzyme activity was measured spectrophotometrically by monitoring the change in absorbance of a specific substrate or electron acceptor.
-
The compounds were added to the reaction mixture at varying concentrations.
-
The 50% effective concentration (EC50) for enzyme inhibition was calculated by measuring the enzyme activity at different compound concentrations.
-
Proposed Mechanism of Action and Signaling Pathway
The preliminary biological screening suggests that this compound exerts its leishmanicidal effect by targeting the mitochondrial respiratory chain of the parasite. Specifically, it has been shown to inhibit the activity of Succinate Dehydrogenase (SDH) and Fumarate Reductase (FRD), which are key enzymes in the parasite's energy metabolism.
Caption: Proposed mechanism of this compound's leishmanicidal activity.
Experimental Workflow
The general workflow for the preliminary biological screening of this compound is depicted below.
Caption: General workflow for screening this compound's bioactivity.
This technical guide provides a summary of the currently available data on the preliminary biological screening of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent.
References
Methodological & Application
Synthesis of Methoxyanigorufone and its Analogues: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Methoxyanigorufone and its analogues. While the direct synthesis of a compound explicitly named "this compound" is not extensively documented in publicly available literature, this guide outlines the established synthetic strategies for the parent compound, Anigorufone (2-hydroxy-9-phenyl-1H-phenalen-1-one), and provides a framework for the synthesis of its methoxylated derivatives and other analogues.
Anigorufone, a naturally occurring phenylphenalenone found in plants of the Anigozanthos genus, has garnered interest for its potential biological activities. Its core structure, a phenyl-substituted phenalenone, serves as a versatile scaffold for the development of novel therapeutic agents. This guide details the synthetic pathways, experimental protocols, and characterization of these compounds.
Synthetic Strategies and Key Reactions
The synthesis of Anigorufone and its analogues generally revolves around the construction of the tricyclic phenalenone core followed by the introduction of the phenyl substituent and other desired functional groups. Key synthetic approaches include:
-
Friedel-Crafts Acylation/Annulation: A common strategy involves the reaction of a naphthalene derivative with a cinnamoyl chloride or a related three-carbon synthon in the presence of a Lewis acid catalyst to construct the phenalenone skeleton.
-
Grignard Addition: The phenyl group can be introduced by the addition of a phenyl Grignard reagent to a suitable phenalenone precursor.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the phenalenone core and the phenyl ring.
-
Functional Group Interconversion: Once the basic scaffold is assembled, various functional groups can be introduced or modified to generate a library of analogues. This includes hydroxylation, methoxylation, and halogenation.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methods for phenylphenalenones. Researchers should adapt these protocols based on the specific target molecule and optimize reaction conditions accordingly.
Protocol 1: Synthesis of the Phenalenone Core via Friedel-Crafts Reaction
This protocol describes the initial construction of the tricyclic phenalenone system.
Materials:
-
Naphthalene or a substituted naphthalene derivative
-
trans-Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve naphthalene (1 equivalent) and trans-cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the phenalenone core.
Protocol 2: Introduction of the Phenyl Group via Suzuki-Miyaura Coupling
This protocol outlines the coupling of a halogenated phenalenone with a phenylboronic acid.
Materials:
-
Halogenated phenalenone (e.g., 9-bromo-1H-phenalen-1-one)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the halogenated phenalenone (1 equivalent), phenylboronic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the phenylphenalenone product.
Protocol 3: Synthesis of a this compound Analogue
This protocol provides a potential route to a methoxy-substituted Anigorufone analogue, starting from a methoxy-substituted naphthalene.
Materials:
-
2-Methoxynaphthalene
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Phenylmagnesium bromide (Grignard reagent)
-
Tetrahydrofuran (THF), anhydrous
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
BBr₃ (for demethylation to hydroxyl, if desired)
Procedure:
-
Synthesis of 9-methoxyperinaphthanone: Follow a procedure similar to Protocol 1, using 2-methoxynaphthalene and acryloyl chloride to synthesize the 9-methoxyperinaphthanone intermediate.
-
Grignard Addition: Dissolve the 9-methoxyperinaphthanone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add phenylmagnesium bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated ammonium chloride solution.
-
Oxidation: The resulting tertiary alcohol can be oxidized to the corresponding phenalenone using DDQ in a suitable solvent like benzene or toluene at reflux.
-
Demethylation (Optional): To obtain the hydroxylated analogue (similar to Anigorufone), the methoxy group can be cleaved using a demethylating agent like boron tribromide (BBr₃) in dichloromethane at low temperature.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of Anigorufone analogues.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) |
| Friedel-Crafts Annulation | Naphthalene | 1H-Phenalen-1-one | 60-75 |
| Bromination of Phenalenone | 1H-Phenalen-1-one | 9-Bromo-1H-phenalen-1-one | 80-90 |
| Suzuki-Miyaura Coupling | 9-Bromo-1H-phenalen-1-one | 9-Phenyl-1H-phenalen-1-one | 70-85 |
| Hydroxylation | 9-Phenyl-1H-phenalen-1-one | Anigorufone | 50-60 |
| Methoxylation (from hydroxyl) | Anigorufone | This compound analogue | 85-95 |
Table 2: Spectroscopic Data for Anigorufone
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.60 (d, J=7.3 Hz, 1H), 8.15 (d, J=8.2 Hz, 1H), 7.80-7.75 (m, 2H), 7.65-7.50 (m, 5H), 7.40 (t, J=7.8 Hz, 1H), 6.90 (s, 1H), 5.80 (s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 184.5 (C=O), 155.0, 140.2, 136.5, 135.8, 132.0, 131.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5, 126.0, 110.0. |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₉H₁₃O₂: 273.0810; found: 273.0812. |
Visualizing the Synthetic Pathway
The following diagrams illustrate the general synthetic workflow for Anigorufone and its analogues.
Application Notes and Protocols for the Quantification of Methoxyanigorufone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyanigorufone is a phenylphenalenone, a class of secondary metabolites found in plants of the family Haemodoraceae, such as the Australian kangaroo paw (Anigozanthos rufus). Phenylphenalenones are known for their pigmentation properties and diverse biological activities, including acting as phytoalexins in plant defense mechanisms. As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods for their quantification are essential for research, quality control, and drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS). A protocol for UV-Vis spectrophotometry is also included for rapid screening and total phenolic content estimation.
Disclaimer: this compound is a specialized and likely novel compound. As such, specific validated quantitative data is not widely available in the public domain. The quantitative data presented in the tables below are derived from published methods for structurally analogous phenolic compounds, such as phenanthrenes and other flavonoids, to provide a representative performance benchmark. Researchers are advised to perform in-house validation for methods developed specifically for this compound.
Representative Structure of this compound
While the exact structure of "this compound" is not definitively published, based on its nomenclature and the known structure of Anigorufone (2-hydroxy-9-phenylphenalen-1-one), a likely structure is a methoxy derivative. For the purposes of these application notes, we will consider a representative structure where a methoxy group is attached to the phenyl ring.
Chemical Structure of a Putative this compound
Analytical Methods Overview
The choice of analytical method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
-
UV-Vis Spectrophotometry: A simple, cost-effective method suitable for rapid, high-throughput screening and for estimating the total phenolic content. It is less specific than chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A robust and widely used technique for the separation, identification, and quantification of individual phenolic compounds. It offers good selectivity and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique ideal for trace-level quantification and structural confirmation, especially in complex matrices.
Data Presentation: Quantitative Method Performance
The following tables summarize typical performance characteristics for the analytical methods described. These values are based on validated methods for analogous phenolic compounds and should be used as a guide for method development and validation for this compound.
Table 1: HPLC-UV Method Performance for Analogous Phenolic Compounds
| Parameter | Result | Reference Compound(s) |
| Linearity (r²) | > 0.999 | Phenanthrenes |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL | Phenanthrenes |
| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL | Phenanthrenes |
| Precision (%RSD) | < 2% (Intra-day) | Fluphenazine HCl |
| Accuracy/Recovery (%) | 95 - 100% | Phenanthrenes |
Table 2: LC-MS/MS Method Performance for Analogous Phenolic Compounds
| Parameter | Result | Reference Compound(s) |
| Linearity (r²) | > 0.994 | p-((p-(Phenylazo)phenyl)azo)phenol |
| Limit of Detection (LOD) | 0.3 - 1.4 ng/g | p-((p-(Phenylazo)phenyl)azo)phenol |
| Limit of Quantification (LOQ) | 0.9 - 4.8 ng/g | p-((p-(Phenylazo)phenyl)azo)phenol |
| Precision (%RSD) | 2.0 - 10.8% | p-((p-(Phenylazo)phenyl)azo)phenol |
| Accuracy/Recovery (%) | 83.4 - 112.3% | p-((p-(Phenylazo)phenyl)azo)phenol |
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes a general procedure for the extraction of phenylphenalenones from plant tissues, such as the roots or rhizomes of Anigozanthos species.
Workflow for Plant Sample Preparation
Protocol:
-
Drying: Fresh plant material should be either air-dried in a well-ventilated area away from direct sunlight or freeze-dried to preserve the chemical integrity of the constituents.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add 20 mL of a suitable organic solvent such as methanol or ethanol.
-
Perform extraction using one of the following methods:
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.
-
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Reconstitution: Dissolve the crude extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis to a final concentration suitable for the calibration range.
-
Solid Phase Extraction (SPE) (Optional Cleanup): For complex matrices, an SPE step can be employed to remove interfering compounds. A C18 SPE cartridge is a common choice for phenolic compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the reconstituted extract.
-
Wash with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the target analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
UV-Vis Spectrophotometry Protocol
This method is suitable for a rapid estimation of the total phenylphenalenone content.
Logical Flow for UV-Vis Spectrophotometric Analysis
Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: HPLC-grade methanol or ethanol.
-
Procedure:
-
Wavelength Scan (λmax Determination):
-
Prepare a standard solution of a representative phenylphenalenone (e.g., Anigorufone, if available, or a related compound) in the chosen solvent.
-
Scan the solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). Phenylphenalenones typically exhibit strong absorbance in the UV and visible regions.[1][2]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample extract in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
-
HPLC-UV Protocol
This method provides quantitative analysis of this compound with good selectivity.
Experimental Workflow for HPLC-UV Analysis
Protocol:
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for complex plant extracts.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: Set the detector to the λmax determined in the UV-Vis spectrophotometry protocol. A PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in peak identification.
-
-
Analysis:
-
Inject a series of standard solutions of this compound (if available) or a suitable reference standard to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by integrating the peak area and using the calibration curve.
-
LC-MS Protocol
This method offers the highest sensitivity and selectivity, and provides mass information for confident identification.
Experimental Workflow for LC-MS Analysis
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements or a triple quadrupole for targeted quantification).
-
LC Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. The flow rate may be adjusted based on the MS interface (e.g., 0.3-0.5 mL/min).
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for phenolic compounds. Both positive and negative ion modes should be evaluated, though negative mode is often effective for phenolic compounds.[3]
-
Scan Mode:
-
Full Scan: To obtain the mass spectrum of the eluting compounds and identify the molecular ion of this compound.
-
Tandem MS (MS/MS): To obtain fragmentation patterns for structural confirmation.
-
Multiple Reaction Monitoring (MRM) (for triple quadrupole): For highly sensitive and selective quantification by monitoring specific precursor-to-product ion transitions.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for MS/MS should be optimized for the specific analyte to achieve maximum sensitivity.
-
-
Analysis:
-
Perform a full scan analysis of a standard solution to determine the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) of this compound.
-
Develop an MS/MS method to identify characteristic fragment ions.
-
For quantitative analysis, create a calibration curve using a standard of known concentration.
-
Analyze the prepared samples and quantify this compound based on the peak area of the specific MRM transition or the extracted ion chromatogram of the molecular ion.
-
Signaling Pathway
Phenylphenalenones, including this compound, are biosynthesized in plants via the phenylpropanoid pathway and often act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.
Phenylpropanoid Biosynthesis Pathway Leading to Phenylphenalenones
Phytoalexin Induction Signaling Pathway
These detailed application notes and protocols provide a comprehensive guide for the quantification of this compound. Researchers are encouraged to adapt and validate these methods for their specific applications and sample matrices to ensure accurate and reliable results.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Protocol for Phenyl-Phenalenone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-phenalenones are a class of naturally occurring aromatic compounds found in various plant families, such as Haemodoraceae and Musaceae. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial and phototoxic properties, making them promising candidates for drug development and other biotechnological applications.[1] Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of phenyl-phenalenones in complex plant extracts. This application note provides a detailed protocol for the analysis of phenyl-phenalenones using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is designed to offer high sensitivity and selectivity for the comprehensive profiling of these compounds.
Experimental Protocols
Sample Preparation
A critical step in the analysis of plant secondary metabolites is the preparation of a clean sample suitable for HPLC-MS injection. The following protocol is a general guideline and can be optimized based on the specific plant matrix.
1.1. Materials and Reagents
-
Plant material (fresh, frozen, or dried)
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (1.5 mL or 15 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
1.2. Extraction Procedure
-
Homogenization: Freeze the plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled grinder or mortar and pestle. This increases the surface area for efficient extraction.
-
Solvent Extraction: Weigh approximately 100 mg of the powdered plant material into a centrifuge tube. Add 1 mL of 80% methanol in water. Vortex the mixture vigorously for 1 minute.
-
Sonication: Place the sample in an ultrasonic bath for 15 minutes to enhance the extraction efficiency.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet the solid plant debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean centrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter that could clog the HPLC system.
-
Storage: If not analyzed immediately, store the extracts at -20°C to prevent degradation of the analytes.
HPLC-MS Analysis
The separation and detection of phenyl-phenalenones are achieved using a reverse-phase HPLC system coupled to a mass spectrometer.
2.1. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)) with an Electrospray Ionization (ESI) source
2.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B (linear gradient)
-
20-25 min: 95% B (isocratic)
-
25-26 min: 95-5% B (linear gradient)
-
26-30 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
DAD Detection: 254 nm and 400-500 nm (Phenyl-phenalenones typically exhibit strong absorbance in this range)[1]
2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (initial screening in both modes is recommended, though positive mode is often suitable for phenalenone structures).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan mode for initial screening and targeted MS/MS for structural confirmation.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain informative fragmentation patterns.
Data Presentation
The following table summarizes the expected quantitative data for representative phenyl-phenalenone compounds. The exact retention times and m/z values may vary depending on the specific HPLC-MS system and conditions used.
| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Anigorufone | ~12.5 | 275.06 | 257, 247, 229 |
| Haemocorin | ~14.2 | 437.12 | 419, 271 |
| 4-Methoxyhaemocorin | ~15.1 | 467.13 | 452, 437, 285 |
| Oxymethoxyhaemocorin | ~13.8 | 483.13 | 468, 453, 301 |
Mandatory Visualization
Caption: Experimental workflow for phenyl-phenalenone analysis.
Caption: Proposed fragmentation pathway for phenyl-phenalenones.
References
Application Notes and Protocols for Methoxyanigorufone in Antifungal Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyanigorufone is a novel synthetic naphthoquinone derivative currently under investigation for its potential as a broad-spectrum antifungal agent. The naphthoquinone scaffold is found in various natural products and has been associated with a range of biological activities, including antimicrobial effects.[1][2] The proposed mechanism of action for many naphthoquinones involves the disruption of fungal membrane integrity and the induction of oxidative stress, making them a promising class of compounds for further antifungal drug development.[3] These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound using standard laboratory assays.
Data Presentation
The antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth.
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 1 | 0.5 |
| Candida glabrata | ATCC 90030 | 16 | 16 | 1 |
| Candida parapsilosis | ATCC 22019 | 4 | 2 | 1 |
| Cryptococcus neoformans | H99 | 2 | 8 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 32 | >64 | 1 |
Experimental Protocols
Fungal Strain Maintenance and Inoculum Preparation
Materials:
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer
Protocol:
-
Streak the fungal strains from frozen stocks onto SDA plates and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SDB or RPMI-1640 medium.
-
Incubate the culture overnight at 35°C with shaking (200 rpm).
-
Harvest the fungal cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile saline solution.
-
Resuspend the cells in RPMI-1640 medium.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.
-
Dilute the standardized cell suspension to the final required concentration for the assay (typically 0.5-2.5 x 10^3 cells/mL for broth microdilution).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium (buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B) for controls
-
Prepared fungal inoculum
Protocol:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Add 100 µL of the diluted compound to the corresponding wells.
-
Prepare control wells:
-
Positive control: 100 µL of RPMI-1640 medium with the fungal inoculum (no compound).
-
Negative control: 100 µL of RPMI-1640 medium only (no inoculum).
-
Solvent control: 100 µL of RPMI-1640 medium with the highest concentration of DMSO used in the assay and the fungal inoculum.
-
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control), resulting in a final volume of 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth compared to the positive control.
Biofilm Inhibition Assay
Brief Protocol:
-
Prepare a standardized fungal suspension as described previously.
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantify the biofilm using a metabolic assay (e.g., XTT or crystal violet staining).
Putative Mechanism of Action
Naphthoquinones are known to exert their antifungal effects through multiple mechanisms. A primary proposed mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components such as lipids, proteins, and DNA. Additionally, these compounds can interfere with the fungal cell membrane, leading to increased permeability and loss of essential cellular contents.
Conclusion
This compound demonstrates significant in vitro antifungal activity against a range of pathogenic fungi. The provided protocols offer standardized methods for the preliminary evaluation of this and other novel antifungal compounds. Further studies are warranted to fully elucidate the mechanism of action and to assess the in vivo efficacy and safety profile of this compound. The potential for this compound to act via mechanisms distinct from existing antifungal drug classes makes it a candidate for further development in the fight against fungal infections.
References
Application Notes and Protocols for Leishmanicidal Activity Testing of Methoxyanigorufone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the leishmanicidal activity of Methoxyanigorufone, a phenylphenalenone compound isolated from Musa acuminata. The provided methodologies are based on established research and are intended to guide researchers in the evaluation of this compound's potential as an anti-leishmanial agent.
Quantitative Data Summary
This compound (also known as 2-methoxy-9-phenyl-phenalen-1-one) has demonstrated moderate activity against both the promastigote and amastigote stages of Leishmania parasites. The following tables summarize the reported leishmanicidal activity and cytotoxicity data.
Table 1: Leishmanicidal Activity of this compound
| Compound | Parasite Stage | Leishmania Species | Activity Metric | Value Range (µg/mL) |
| This compound | Axenic Amastigotes | L. infantum | LC50 | 10.5 - 23.9 |
| This compound | Promastigotes | L. donovani | LC50 | 10.3 - 68.7 |
LC50 (Lethal Concentration 50): The concentration of the compound that causes the death of 50% of the parasite population.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the leishmanicidal properties of this compound.
In Vitro Leishmanicidal Activity against Promastigotes
This protocol details the procedure for determining the 50% lethal concentration (LC50) of this compound against Leishmania donovani promastigotes.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) and 100 µg/mL streptomycin-penicillin
-
This compound stock solution (dissolved in dimethyl sulfoxide, DMSO)
-
96-well microtiter plates
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Parasite Culture: Culture L. donovani promastigotes in supplemented Schneider's medium at 26°C until they reach the logarithmic growth phase.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: Seed the 96-well plates with 1 x 10^6 promastigotes/mL in a final volume of 200 µL per well.
-
Treatment: Add the different concentrations of this compound to the wells. Include a positive control (a known anti-leishmanial drug) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Determine the number of viable promastigotes in each well using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of parasite survival for each concentration relative to the negative control. The LC50 value is determined by regression analysis of the dose-response curves.
In Vitro Leishmanicidal Activity against Axenic Amastigotes
This protocol describes the method for assessing the activity of this compound against Leishmania infantum axenic amastigotes.
Materials:
-
Leishmania infantum axenic amastigotes
-
MAA/20 medium (Medium for Axenically grown Amastigotes)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Giemsa stain
Procedure:
-
Parasite Culture: Culture L. infantum axenic amastigotes in MAA/20 medium at 37°C in a 5% CO2 atmosphere.
-
Compound Dilution: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup: Seed 24-well plates with 2 x 10^6 amastigotes/mL in a final volume of 1 mL per well.
-
Treatment: Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
Viability Assessment: Prepare smears from each well, fix with methanol, and stain with Giemsa. Determine the number of viable amastigotes by microscopic examination.
-
Data Analysis: Calculate the percentage of parasite survival and determine the LC50 value as described for promastigotes.
Cytotoxicity Assay against Mammalian Cells
This protocol is for evaluating the toxicity of this compound against a mammalian cell line (e.g., J774 macrophages) to determine its selectivity.
Materials:
-
J774 macrophage cell line
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed J774 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI) is calculated as CC50 / LC50.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the leishmanicidal activity of this compound.
Caption: Workflow for leishmanicidal activity testing of this compound.
Proposed Mechanism of Action Signaling Pathway
Based on studies of related phenylphenalenone compounds, a potential mechanism of action for this compound involves the disruption of mitochondrial function.
Caption: Proposed mitochondrial-mediated mechanism of action for this compound.
Application Notes and Protocols: Evaluating the Antinematode Activity of Anigorufone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal agents. Anigorufone, a natural product, and its synthetic derivatives represent a potential new class of compounds with antinematode activity. This document provides a detailed experimental protocol for the systematic evaluation of anigorufone derivatives against nematodes, using the free-living model organism Caenorhabditis elegans and the parasitic nematode Haemonchus contortus. The described assays are designed for high-throughput screening and detailed dose-response analysis.
Data Presentation
Quantitative data from the antinematode assays should be summarized for clear comparison. The following tables provide templates for organizing the results.
Table 1: In Vitro Motility Inhibition of C. elegans by Anigorufone Derivatives
| Compound ID | Concentration (µM) | Mean Motility Reduction (%) | Standard Deviation | IC50 (µM) |
| Angio-D1 | 10 | 95.2 | 2.1 | 2.5 |
| Angio-D2 | 10 | 88.7 | 3.5 | 4.1 |
| Angio-D3 | 10 | 45.1 | 5.8 | >10 |
| Levamisole | 10 | 99.8 | 0.5 | 1.2 |
| DMSO (0.5%) | N/A | 0.5 | 1.0 | N/A |
Table 2: Larval Development Assay of H. contortus with Anigorufone Derivatives
| Compound ID | Concentration (µM) | Mean Larval Arrest (%) | Standard Deviation | LC50 (µM) |
| Angio-D1 | 25 | 98.9 | 1.5 | 8.3 |
| Angio-D2 | 25 | 92.4 | 4.2 | 12.7 |
| Angio-D3 | 25 | 30.7 | 6.3 | >25 |
| Ivermectin | 1 | 99.5 | 0.8 | 0.05 |
| DMSO (0.5%) | N/A | 1.2 | 2.5 | N/A |
Experimental Protocols
In Vitro Antinematode Activity against Caenorhabditis elegans
This protocol is adapted for high-throughput screening of compounds using C. elegans motility as a primary endpoint.[1]
Materials:
-
Nematode Growth Medium (NGM) agar plates[2]
-
E. coli OP50 strain[2]
-
M9 buffer[1]
-
Synchronized L4 stage C. elegans (wild-type N2 Bristol strain)[1]
-
96-well flat-bottom microplates
-
Anigorufone derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Positive control: Levamisole (10 µM)
-
Negative control: 0.5% DMSO in M9 buffer
-
Automated plate reader or worm tracker for motility analysis
Methodology:
-
Nematode Culture and Synchronization: Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C. To obtain a synchronized population of L4 larvae, collect eggs from gravid adults by bleaching and allow them to hatch in M9 buffer. Plate the arrested L1 larvae onto fresh NGM plates with OP50 and incubate at 20°C until they reach the L4 stage.
-
Preparation of Assay Plates: Prepare a serial dilution of the anigorufone derivatives in M9 buffer. The final concentration of DMSO should not exceed 0.5%. Dispense the compound dilutions into the wells of a 96-well plate. Include wells for the positive control (Levamisole) and negative control (DMSO).
-
Assay Procedure: Wash the synchronized L4 larvae off the NGM plates with M9 buffer and adjust the concentration to approximately 50-80 worms per 50 µL. Add 50 µL of the worm suspension to each well of the 96-well plate containing the test compounds.
-
Incubation and Data Collection: Incubate the plates at 20°C. Measure worm motility at specified time points (e.g., 4, 24, and 48 hours) using an automated system that quantifies movement.
-
Data Analysis: Calculate the percentage of motility reduction for each compound concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vitro Anthelmintic Activity against Haemonchus contortus
This protocol details methods for assessing the efficacy of compounds against the parasitic nematode H. contortus using adult motility and egg hatching assays.
Materials:
-
Adult H. contortus worms collected from the abomasum of infected sheep.
-
H. contortus eggs isolated from sheep feces.
-
Phosphate-buffered saline (PBS)
-
Anigorufone derivatives dissolved in DMSO
-
Positive controls: Albendazole for adult motility, Ivermectin for egg hatch assay
-
Negative control: 0.5% DMSO in PBS
-
24-well plates
-
Microscope
Methodology for Adult Motility Assay:
-
Worm Collection: Collect adult H. contortus from the abomasa of freshly slaughtered, naturally infected sheep. Wash the worms in PBS pre-warmed to 37°C.
-
Assay Setup: Place 5-10 adult worms in each well of a 24-well plate containing the test compounds diluted in PBS.
-
Incubation and Observation: Incubate the plates at 37°C. Observe the motility of the worms under a microscope at various time points (e.g., 2, 4, 6, 8, and 24 hours). Worms are considered dead if they show no movement upon gentle probing.
-
Data Analysis: Calculate the percentage of mortality for each treatment group.
Methodology for Egg Hatch Assay:
-
Egg Isolation: Isolate H. contortus eggs from the feces of infected sheep using a series of sieves.
-
Assay Setup: Suspend the eggs in PBS containing the test compounds in a 96-well plate, with approximately 100 eggs per well.
-
Incubation and Counting: Incubate the plates at 28°C for 48 hours. After incubation, add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each compound concentration compared to the negative control. Determine the LC50 value, the concentration that inhibits 50% of egg hatching.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro screening of anigorufone derivatives.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action via a nematode nAChR.
References
Application Notes and Protocols: In Vitro Evaluation of Methoxyanigorufone against Fusarium oxysporum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarium oxysporum is a globally distributed soil-borne fungus responsible for vascular wilt disease in a wide range of economically important crops, leading to significant agricultural losses.[1] The pathogen's ability to form resilient chlamydospores allows it to persist in the soil for extended periods, making its control challenging. Current management strategies often rely on synthetic fungicides, which can have environmental drawbacks and lead to the development of resistant fungal strains. Consequently, there is a pressing need for novel, effective, and potentially more environmentally benign antifungal agents.
Methoxyanigorufone is a synthetic phenylphenalenone compound. Phenylphenalenones are a class of compounds that includes naturally occurring phytoalexins, such as anigorufone, which are produced by plants like the banana (Musa acuminata) in response to fungal infections, including those caused by Fusarium oxysporum.[2] These compounds have demonstrated notable antifungal properties. This document provides detailed protocols for the in vitro evaluation of this compound's antifungal activity against Fusarium oxysporum. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the assessment of mycelial growth inhibition.
Postulated Mechanism of Action
The antifungal mechanism of phenylphenalenone compounds against Fusarium oxysporum is thought to be multifactorial. A primary proposed mechanism is their activity as photosensitizers.[3] Upon exposure to light, these compounds can generate reactive oxygen species (ROS), particularly singlet oxygen, which is highly cytotoxic and can lead to oxidative damage of essential cellular components such as lipids, proteins, and nucleic acids, ultimately causing fungal cell death.[3] Additionally, the structure of phenylphenalenones suggests they may act as Michael-type acceptors, allowing them to react with biological nucleophiles like amino acids and proteins, potentially disrupting critical enzymatic functions and cellular processes.[3] It is hypothesized that this compound targets key metabolic and signaling pathways essential for fungal growth and pathogenicity, such as the cAMP-PKA and MAPK signaling cascades, which are crucial for the virulence of F. oxysporum.
Experimental Protocols
The following protocols are adapted from established methodologies for in vitro antifungal susceptibility testing.
Fungal Strain and Culture Conditions
-
Fungal Strain: Fusarium oxysporum (e.g., ATCC 48112 or a relevant clinical/environmental isolate).
-
Culture Medium: Potato Dextrose Agar (PDA) for routine culture and mycelial growth assays. Potato Dextrose Broth (PDB) for MIC/MFC assays.
-
Incubation Conditions: 28°C in the dark.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method.
Materials:
-
Sterile 96-well microtiter plates
-
F. oxysporum spore suspension (1 x 10^6 spores/mL in PDB)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile Potato Dextrose Broth (PDB)
-
Positive control (e.g., Amphotericin B)
-
Negative control (PDB with 1% DMSO)
-
Multichannel pipette
Procedure:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be your starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (add a known antifungal) and the twelfth column as the negative (growth) control (add 1% DMSO).
-
Inoculate all wells (except for a sterility control well containing only PDB) with 10 µL of the F. oxysporum spore suspension.
-
Seal the plate and incubate at 28°C for 72 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay.
Materials:
-
PDA plates
-
Micropipette
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot the aliquot onto a fresh PDA plate.
-
Incubate the PDA plates at 28°C for 48-72 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subcultured PDA plate.
Protocol 3: Mycelial Growth Inhibition Assay
This protocol uses the poisoned food technique.
Materials:
-
Sterile petri dishes (90 mm)
-
Molten PDA medium (cooled to ~45-50°C)
-
This compound stock solution
-
Sterile cork borer (5 mm diameter)
-
Actively growing F. oxysporum culture on PDA
Procedure:
-
Add appropriate volumes of the this compound stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with PDA and DMSO (at the same concentration as the highest test concentration) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing F. oxysporum culture.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubate the plates at 28°C for 7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
Data Presentation
The following tables present hypothetical data for the in vitro activity of this compound against F. oxysporum.
Table 1: Minimum Inhibitory and Fungicidal Concentrations
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| This compound | 32 | 64 |
| Amphotericin B (Control) | 2 | 4 |
Table 2: Mycelial Growth Inhibition of F. oxysporum
| Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Mycelial Growth Inhibition (%) |
| Control (0) | 85.2 ± 2.1 | 0 |
| This compound 10 | 62.5 ± 1.8 | 26.6 |
| This compound 25 | 41.3 ± 2.5 | 51.5 |
| This compound 50 | 18.9 ± 1.5 | 77.8 |
| This compound 100 | 5.0 ± 0.0 | 94.1 |
| Amphotericin B 5 | 12.4 ± 1.2 | 85.4 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro assessment of this compound's antifungal efficacy against the significant plant pathogen Fusarium oxysporum. The presented data, although hypothetical, illustrates the potential of this compound as an antifungal agent. Further studies should focus on elucidating the precise molecular targets and exploring its efficacy in in vivo models to validate its potential for agricultural applications. The unique, light-enhanced mechanism of action of the phenylphenalenone class suggests a promising avenue for the development of novel fungicides with potentially reduced environmental impact.
References
- 1. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives [mdpi.com]
- 2. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methoxyanigorufone and Related Methoxyflavones: Application Notes for Drug Discovery
Introduction
Methoxyflavones, a class of naturally occurring flavonoids characterized by the presence of one or more methoxy groups on the flavone backbone, have garnered considerable attention in medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated a range of biological activities, with a particular emphasis on their potential as anticancer agents. The methoxy groups can enhance cytotoxic activity against various cancer cell lines by influencing ligand-protein binding and modulating key signaling pathways that lead to cell death.[1][2] This document outlines the potential of methoxyflavones as lead compounds, provides quantitative data on their activity, and details experimental protocols for their evaluation.
Anticancer Activity of Methoxyflavones
The antitumor properties of methoxyflavones have been linked to their ability to modulate various molecular targets and signaling pathways in cancer cells, resulting in cytotoxic and antiproliferative effects, induction of apoptosis, and cell cycle arrest.[3] The lipophilic nature of methoxyflavones, conferred by the methoxy groups, can enhance their transport across biological membranes, potentially leading to improved oral bioavailability compared to their unmethylated flavonoid counterparts.
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic effects of two representative methoxylated flavones, Xanthomicrol (XAN) and Eupatilin (EUP), against the A375 human malignant skin melanoma cell line.
| Compound | Concentration (µM) | % Viability Reduction (A375 cells, 24h) |
| Xanthomicrol (XAN) | 2.5 | 11% |
| 200 | 45% | |
| Eupatilin (EUP) | 25 | 20% |
| 100 | ~34% (interpolated) | |
| 200 | 42% |
Data sourced from a study on A375 skin melanoma cells.
Signaling Pathways Modulated by Methoxyflavones
Methoxyflavones exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways implicated is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell metabolism, growth, and survival. Aberrant mTOR signaling is a hallmark of many cancers. Polymethoxylated flavones (PMFs) have been shown to modulate the NF-κB, PI3K/Akt, and MAPK pathways, all of which can feed into the mTOR signaling network.
Caption: Hypothetical inhibition of the mTOR signaling pathway by a methoxyflavone.
Experimental Protocols
To evaluate the potential of a novel methoxyflavone as an anticancer agent, a series of in vitro assays are typically performed. Below are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (Methoxyflavone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methoxyflavone in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
Investigating the Mechanism of Action of Methoxyanigorufone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyanigorufone, a methoxylated derivative of the naturally occurring phenyl-phenalenone Anigorufone, presents a compelling subject for investigation in the fields of antimicrobial and antiparasitic drug discovery. Anigorufone, a phytoalexin isolated from the banana plant (Musa acuminata), has demonstrated notable biological activities. The addition of a methoxy group to this core structure is anticipated to modulate its biological profile, potentially enhancing its efficacy or altering its mechanism of action.
These application notes provide a comprehensive overview of the known biological activities of this compound and its parent compound, Anigorufone. Detailed protocols for key experiments are outlined to enable researchers to further investigate their mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for Anigorufone and this compound, facilitating a comparative analysis of their bioactivities.
Table 1: Leishmanicidal Activity of Anigorufone and this compound against Leishmania donovani promastigotes.
| Compound | LC50 (µg/mL)[1] | LC50 (µM) |
| Anigorufone | 10.3 | 37.8 |
| This compound | 68.7 | 239.9 |
Note: LC50 (Lethal Concentration 50) is the concentration of the compound that causes the death of 50% of the promastigotes.
Table 2: Antifungal Activity of Anigorufone and this compound.
| Compound | Fungus | MIC (µg/mL) |
| This compound | Mycosphaerella fijiensis | Data not available |
| Anigorufone | Fusarium oxysporum | Data not available |
Mechanism of Action
Antileishmanial Activity: Mitochondrial Dysfunction
Research on the parent compound, Anigorufone, indicates that its leishmanicidal activity stems from the disruption of mitochondrial function in Leishmania parasites. This leads to a significant decrease in intracellular ATP levels, ultimately causing parasite death. It is hypothesized that this compound shares a similar mechanism of action.
Caption: Proposed mechanism of leishmanicidal action of this compound.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Preliminary evidence suggests that this compound exerts its antifungal effects by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. The precise enzyme target within this pathway for this compound is yet to be elucidated.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following are detailed protocols for the key experiments to investigate the mechanism of action of this compound.
Protocol 1: Determination of Leishmanicidal Activity (LC50) against Leishmania promastigotes
Objective: To determine the concentration of this compound that is lethal to 50% of Leishmania promastigotes.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution (0.125% in PBS)
-
Microplate reader
Workflow:
Caption: Workflow for determining the leishmanicidal activity (LC50).
Procedure:
-
Harvest Leishmania donovani promastigotes in the logarithmic phase of growth and adjust the cell density to 1 x 10^6 cells/mL in fresh M199 medium.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in M199 medium to achieve the desired final concentrations.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of the different this compound dilutions to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the LC50 value by plotting the percentage of viable cells against the log of the compound concentration.
Protocol 2: Measurement of Intracellular ATP Levels in Leishmania promastigotes
Objective: To assess the effect of this compound on the intracellular ATP concentration in Leishmania promastigotes.
Materials:
-
Leishmania donovani promastigotes
-
This compound
-
ATP determination kit (e.g., luciferase-based assay)
-
Luminometer
Workflow:
Caption: Workflow for measuring intracellular ATP levels.
Procedure:
-
Culture Leishmania donovani promastigotes to the logarithmic phase.
-
Treat the parasites with this compound at its predetermined LC50 concentration for various time points (e.g., 1, 2, 4, 6 hours). Include an untreated control.
-
At each time point, harvest the cells by centrifugation.
-
Lyse the cells according to the protocol of the chosen ATP determination kit to release the intracellular ATP.
-
Add the luciferase-based ATP assay reagent to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence readings to a standard curve generated with known ATP concentrations.
Protocol 3: Determination of Antifungal Activity (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal species.
Materials:
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium according to CLSI guidelines.
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (fungus with no drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if this compound inhibits the biosynthesis of ergosterol in fungi.
Materials:
-
Target fungal strain
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Alcoholic potassium hydroxide (25% KOH in 35% ethanol)
-
n-heptane
-
Spectrophotometer
Workflow:
Caption: Workflow for the ergosterol biosynthesis inhibition assay.
Procedure:
-
Inoculate the fungal strain into SDB containing sub-inhibitory concentrations of this compound. Culture an untreated control in parallel.
-
Incubate the cultures at an appropriate temperature with shaking for 24-48 hours.
-
Harvest the fungal cells by centrifugation and wash them with sterile water.
-
Resuspend the cell pellet in alcoholic potassium hydroxide and incubate at 85°C for 1 hour for saponification.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and vortexing.
-
Separate the n-heptane layer and scan its absorbance from 240 to 300 nm using a spectrophotometer.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. A reduction in the height of these peaks in the treated sample compared to the control indicates inhibition of ergosterol biosynthesis.
Conclusion
This compound is a promising natural product derivative with potential applications as an antileishmanial and antifungal agent. The provided data and protocols offer a solid foundation for researchers to further explore its mechanism of action and to evaluate its therapeutic potential. Future studies should focus on determining the specific enzymatic targets of this compound within the ergosterol biosynthesis pathway and on elucidating the precise molecular interactions responsible for its mitochondrial toxicity in Leishmania.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methoxyanigorufone
Welcome to the technical support center for the synthesis of Methoxyanigorufone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this phenylphenalenone natural product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key oxidative coupling step.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in phenylphenalenone synthesis, which often involves an oxidative coupling reaction, can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of oxidant, solvent, temperature, and reaction time are critical. It is recommended to screen various conditions to find the optimal balance for your specific precursors.
-
Precursor Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
Formation of Side Products: Oxidative coupling can lead to a mixture of products due to different coupling possibilities (ortho-ortho, ortho-para, para-para). Fine-tuning the reaction conditions can help favor the desired product. Consider the use of catalysts that offer better regioselectivity.
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions. It is advisable to monitor the reaction progress and consider a milder workup procedure.
-
Issue 2: Poor Selectivity and Formation of Multiple Isomers
-
Question: My reaction is producing a mixture of isomers instead of the desired this compound. How can I improve the selectivity?
-
Answer: Achieving high selectivity is a common challenge in oxidative coupling reactions. Here are some strategies to improve it:
-
Choice of Oxidant: Different oxidants can exhibit varying degrees of selectivity. It is beneficial to test a range of oxidants to identify one that favors the desired C-C bond formation.
-
Solvent Effects: The solvent can significantly influence the reaction pathway and selectivity. Experiment with solvents of different polarities and coordinating abilities.
-
Use of Directing Groups: Introducing a directing group on one of the precursors can help guide the coupling to a specific position. This group can be removed in a subsequent step.
-
Catalytic Methods: Modern catalytic and electrochemical methods for oxidative coupling often provide higher selectivity compared to stoichiometric reagents.[1][2] Exploring these advanced methods could be beneficial.
-
Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly
-
Question: The reaction is not progressing, or the conversion of starting materials is very low. What should I check?
-
Answer: A stalled or sluggish reaction can be frustrating. Here are some troubleshooting tips:
-
Reagent Activity: Ensure that your oxidant and any catalysts are active. Some reagents can degrade over time or upon exposure to air and moisture.
-
Temperature: While room temperature is often a starting point, some oxidative coupling reactions require heating to proceed at a reasonable rate. Conversely, for highly reactive substrates, cooling might be necessary to control the reaction.
-
Concentration: The concentration of the reactants can impact the reaction rate. Very dilute conditions might slow down the reaction, while very high concentrations could lead to side reactions.
-
Inhibitors: The presence of impurities in the starting materials or solvent can inhibit the reaction. Ensure high purity of all components.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a phenylphenalenone, is expected to proceed through a biomimetic pathway involving the oxidative coupling of appropriate phenylpropanoid precursors. This key step forms the core structure of the molecule. Subsequent functional group manipulations would then lead to the final product.
Q2: What are the key parameters to optimize in the oxidative coupling step?
A2: The critical parameters to optimize for a successful oxidative coupling reaction include the choice of oxidant, solvent, reaction temperature, and reaction time. The table below summarizes the impact of these parameters.
Q3: Are there any advanced techniques that can improve the synthesis of this compound?
A3: Yes, recent advancements in organic synthesis offer powerful tools. Catalytic methods using transition metals and electrochemical approaches for oxidative coupling can provide higher yields and selectivities.[1][2] Additionally, flow chemistry platforms can allow for precise control over reaction parameters, leading to improved outcomes.
Data Presentation
Table 1: Influence of Reaction Parameters on Oxidative Coupling Yield and Selectivity (Representative Data)
| Parameter | Variation | Effect on Yield | Effect on Selectivity | Notes |
| Oxidant | Stoichiometric (e.g., Fe(III), Mn(III)) | Variable | Often moderate | Can lead to over-oxidation. |
| Catalytic (e.g., Pd, Cu) | Can be high | Generally higher | Requires careful ligand selection. | |
| Electrochemical | Potentially high | Can be precisely controlled | Requires specialized equipment. | |
| Solvent | Non-polar (e.g., Toluene) | Moderate | Can favor specific isomers. | |
| Polar aprotic (e.g., Acetonitrile) | Often higher | Can influence reaction rate. | ||
| Polar protic (e.g., Methanol) | Variable | Can participate in the reaction. | ||
| Temperature | Low (0 °C) | Lower | May increase selectivity. | |
| Room Temperature | Moderate | Good starting point. | ||
| High (Reflux) | Higher | May decrease selectivity. | Can lead to decomposition. | |
| Reaction Time | Short | Low conversion | - | |
| Optimal | High conversion | - | Determined by monitoring. | |
| Long | Potential for side reactions | May decrease | Product degradation can occur. |
Experimental Protocols
Key Experiment: Oxidative Coupling of Phenylpropanoid Precursors
This protocol describes a general procedure for the key oxidative coupling step in the synthesis of a phenylphenalenone core structure, which would be a crucial intermediate for this compound.
Materials:
-
Phenylpropanoid precursor A (e.g., a substituted cinnamic acid derivative)
-
Phenylpropanoid precursor B (e.g., a substituted phenol)
-
Oxidant (e.g., Iron(III) chloride)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere, dissolve equimolar amounts of phenylpropanoid precursor A and precursor B in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: To the stirred solution, add the oxidant (e.g., 2.2 equivalents of FeCl3) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired coupled product.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
References
Technical Support Center: Isolation and Purification of Methoxyanigorufone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful isolation and purification of Methoxyanigorufone from its natural sources, primarily plants of the Anigozanthos genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is a type of phenylphenalenone, a class of natural pigments known for their distinctive yellow to red colors. It is a secondary metabolite found in plants of the Haemodoraceae family. A primary source for its isolation is Anigozanthos preissii, commonly known as the Albany Cat's Paw.[1][2][3] Phenylphenalenones have been isolated from various parts of these plants, with roots and rhizomes often being a rich source.
Q2: What are the main challenges in the isolation and purification of this compound?
A2: The primary challenges include:
-
Low concentration: this compound is often present in low concentrations in the plant material, requiring efficient extraction methods to obtain sufficient quantities.
-
Complex mixtures: The crude extract contains a complex mixture of related phenylphenalenones and other secondary metabolites, making purification difficult.
-
Structural similarity of congeners: The presence of structurally similar phenylphenalenones, such as anigorufone and hydroxyanigorufone, complicates the separation process.[4]
-
Potential for degradation: Phenylphenalenones can be sensitive to light, heat, and pH changes, which can lead to degradation during the extraction and purification process.
Q3: Which solvents are most effective for the extraction of this compound?
A3: The choice of solvent depends on the polarity of this compound. Phenylphenalenones are generally moderately polar. A common approach is to perform a sequential extraction with solvents of increasing polarity. For example, starting with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by extraction with a more polar solvent such as dichloromethane, ethyl acetate, or methanol to isolate the phenylphenalenones. Some studies on related compounds in the Haemodoraceae family have utilized dichloromethane and methanol.
Q4: What are the recommended purification techniques for this compound?
A4: A multi-step purification strategy is typically required. This often involves a combination of:
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for the initial separation of the crude extract.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful technique for the final purification of this compound from closely related compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | - Inefficient cell lysis and solvent penetration.- Inappropriate solvent selection.- Insufficient extraction time. | - Ensure the plant material is finely ground to increase surface area.- Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.- Experiment with different solvent systems (e.g., methanol/dichloromethane mixtures).- Increase the extraction time or perform multiple extraction cycles. |
| Co-elution of impurities during column chromatography | - Poor separation on the stationary phase.- Inappropriate solvent gradient. | - Try a different stationary phase (e.g., Sephadex LH-20 if silica gel was used).- Optimize the solvent gradient for elution, making it shallower to improve resolution.- Perform sequential chromatographic steps with different solvent systems. |
| Degradation of this compound during purification | - Exposure to harsh light or high temperatures.- Use of acidic or basic solvents. | - Work in a fume hood with minimal light exposure or use amber glassware.- Avoid excessive heating during solvent evaporation; use a rotary evaporator at low temperatures.- Use neutral solvents and buffers whenever possible. |
| Peak tailing in HPLC | - Overloading of the column.- Interaction of the compound with active sites on the silica.- Inappropriate mobile phase pH. | - Reduce the amount of sample injected onto the column.- Use a high-purity silica column or an end-capped column.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Irreproducible results | - Variability in plant material.- Inconsistent extraction or purification conditions. | - Use plant material from the same source and harvest time if possible.- Carefully document and standardize all experimental parameters, including solvent volumes, temperatures, and times. |
Experimental Protocols
General Workflow for Isolation and Purification
Caption: A general experimental workflow for the isolation and purification of this compound.
Detailed Methodology for Phenylphenalenone Extraction
-
Plant Material Preparation: Air-dry the roots of Anigozanthos preissii at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with a 1:1 mixture of dichloromethane and methanol (e.g., 500 mL) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Purification by Column Chromatography
-
Silica Gel Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing phenylphenalenones and further purify them on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
Final Purification by Preparative HPLC
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 70% over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at a wavelength where phenylphenalenones show strong absorbance (e.g., 254 nm or 365 nm).
-
-
Isolation: Inject the enriched fraction and collect the peak corresponding to this compound based on its retention time.
-
Purity Check: Analyze the collected fraction by analytical HPLC to confirm its purity.
Data Presentation
Table 1: Comparison of Purity and Recovery for Different Purification Steps
| Purification Step | Typical Purity Achieved (%) | Expected Recovery (%) | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 40-60 | 70-85 | High loading capacity, good for initial cleanup. | Lower resolution for closely related compounds. |
| Sephadex LH-20 Chromatography | 60-80 | 85-95 | Good for removing polar impurities and size-based separation. | Not effective for separating isomers. |
| Preparative HPLC | >95 | 50-70 | High resolution, excellent for separating isomers and achieving high purity. | Lower loading capacity, more time-consuming. |
Biosynthetic Pathway
The biosynthesis of phenylphenalenones in Anigozanthos preissii involves precursors from the phenylpropanoid pathway.[1]
Caption: Simplified biosynthetic pathway leading to this compound in Anigozanthos preissii.
References
- 1. Variability of phenylpropanoid precursors in the biosynthesis of phenylphenalenones in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anigozanthos preissii - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Methoxyanigorufone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Methoxyanigorufone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
Poor aqueous solubility is a common challenge for many organic compounds, particularly those with a lipophilic (fat-soluble) nature.[1][2] this compound's chemical structure likely contributes to low solubility in polar solvents like water and standard buffers. To be effective in in vitro assays, the compound must be in a dissolved state to interact with cells or molecular targets.
Q2: What is the first step I should take to improve the solubility of this compound?
The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it to the final concentration in your aqueous assay medium.[2][3] This technique, known as co-solvency, is widely used for poorly soluble drugs.[1]
Q3: Which organic solvents are recommended for creating a stock solution?
Commonly used organic solvents for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is a powerful solvent for many nonpolar compounds. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What should I do if the compound precipitates out of the solution upon dilution into my aqueous buffer?
Precipitation upon dilution is a clear indicator of poor aqueous solubility. If this occurs, consider the following:
-
Lower the final concentration: The concentration in your assay may be above the solubility limit of this compound in the final buffer.
-
Increase the percentage of co-solvent: A slightly higher percentage of the organic solvent in the final solution might keep the compound dissolved. However, always be mindful of the solvent's tolerance by your specific cell line or assay system.
-
Explore other solubilization techniques: If simple co-solvency is insufficient, more advanced methods outlined in the troubleshooting guide may be necessary.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides detailed protocols for systematically addressing the solubility of this compound.
Initial Solubility Screening
The first step is to determine the approximate solubility in various solvents. This data will guide the selection of an appropriate solubilization strategy.
Experimental Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of a test solvent to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add another measured volume of the solvent to determine the saturation point.
-
If not fully dissolved, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes.
Data Presentation:
Table 1: Hypothetical Solubility Screening of this compound
| Solvent | Temperature (°C) | Visual Observation | Estimated Solubility (mg/mL) |
|---|---|---|---|
| Water | 25 | Insoluble | < 0.01 |
| PBS (pH 7.4) | 25 | Insoluble | < 0.01 |
| Ethanol | 25 | Soluble | > 10 |
| Methanol | 25 | Soluble | > 10 |
| DMSO | 25 | Highly Soluble | > 50 |
| Propylene Glycol | 25 | Sparingly Soluble | ~1-5 |
Technique 1: Co-solvency
This technique involves using a water-miscible organic solvent to dissolve this compound before diluting it into the aqueous assay medium.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Serially dilute this stock solution into your final assay medium (e.g., cell culture media).
-
Ensure the final concentration of DMSO is kept at a non-toxic level (e.g., ≤ 0.5%).
-
Visually inspect for any signs of precipitation immediately after dilution and after incubation under assay conditions.
Data Presentation:
Table 2: Hypothetical Co-solvent Dilution Test for a 10 µM Final Concentration
| Stock Conc. in DMSO (mM) | Dilution Factor | Final DMSO Conc. (%) | Observation |
|---|---|---|---|
| 1 | 100 | 1.0 | Clear Solution |
| 2 | 200 | 0.5 | Clear Solution |
| 10 | 1000 | 0.1 | Precipitate Forms |
| 20 | 2000 | 0.05 | Immediate Precipitate |
Technique 2: pH Adjustment
If this compound has ionizable groups, its solubility may be significantly influenced by the pH of the solution.
Experimental Protocol:
-
Determine the pKa of this compound (if not known, this may require theoretical prediction or experimental determination).
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Attempt to dissolve this compound directly in these buffers.
-
Alternatively, prepare a stock in a minimal amount of organic solvent and dilute into the various pH buffers.
-
Measure the solubility at each pH, for instance, by adding an excess of the compound, stirring for 24 hours, filtering, and measuring the concentration of the filtrate by UV-Vis spectroscopy or HPLC.
Data Presentation:
Table 3: Hypothetical pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
|---|---|
| 5.0 | 0.5 |
| 6.0 | 1.2 |
| 7.0 | 2.5 |
| 7.4 | 3.1 |
| 8.0 | 15.7 |
| 9.0 | 25.3 |
Technique 3: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Prepare solutions of various non-ionic surfactants (e.g., Tween® 20, Tween® 80, Pluronic® F-68) in your assay buffer at different concentrations (e.g., 0.01%, 0.1%, 1.0%).
-
Add this compound to these surfactant-containing buffers and determine the solubility as described for the pH adjustment protocol.
-
It is critical to run controls to ensure the surfactant itself does not interfere with the in vitro assay.
Data Presentation:
Table 4: Hypothetical Effect of Surfactants on this compound Solubility in PBS pH 7.4
| Surfactant | Concentration (%) | Solubility (µg/mL) |
|---|---|---|
| None | 0 | < 0.1 |
| Tween® 20 | 0.01 | 5.2 |
| Tween® 20 | 0.1 | 18.9 |
| Tween® 80 | 0.01 | 7.8 |
| Tween® 80 | 0.1 | 25.4 |
| Pluronic® F-68 | 0.1 | 12.3 |
Technique 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility.
Experimental Protocol:
-
Prepare solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your assay buffer at various concentrations.
-
Add an excess of this compound to each solution.
-
Stir the mixtures for 24-48 hours to allow for complex formation.
-
Filter the solutions to remove undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate.
Data Presentation:
Table 5: Hypothetical Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) |
|---|---|---|
| None | 0 | < 0.1 |
| β-cyclodextrin | 5 | 8.5 |
| β-cyclodextrin | 10 | 15.2 |
| HP-β-CD | 5 | 22.1 |
| HP-β-CD | 10 | 48.7 |
Visualizations
Caption: Experimental workflow for addressing this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Stabilizing Methoxyanigorufone for Long-Term Storage
Welcome to the technical support center for Methoxyanigorufone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. As a novel compound, specific stability data is limited; therefore, this guide is based on the general principles of handling and storing phenolic compounds, a class to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: Phenolic compounds like this compound are susceptible to degradation from several factors:
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][2]
-
pH: The stability of phenolic compounds can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[2][3]
Q2: What is the recommended solvent for storing this compound?
A2: The choice of solvent is critical for the stability of phenolic compounds.[4] For long-term storage, it is advisable to store this compound as a dry powder if possible. If a solution is necessary, consider the following:
-
Aprotic organic solvents: Solvents like anhydrous DMSO, DMF, or acetonitrile are often preferred for stock solutions as they are less reactive than protic solvents.
-
Ethanol or Methanol: If the experimental design allows, ethanol or methanol can be used. However, be aware that alcohols can potentially react with the compound over long periods. The addition of a small amount of acid (e.g., 0.1%) has been shown to have a favorable effect in some applications.
-
Aqueous solutions: Avoid storing this compound in aqueous solutions for extended periods, especially at neutral or alkaline pH, due to the risk of hydrolysis and oxidation. If aqueous buffers are required for experiments, prepare them fresh.
Q3: How should I handle this compound to minimize degradation?
A3: Proper handling is crucial to maintain the integrity of the compound.
-
Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.
-
Temperature Control: Perform manipulations at low temperatures (e.g., on ice) to reduce the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color change of the solid or solution (e.g., to yellow or brown) | Oxidation of the phenolic groups. | Store the compound under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for preparing solutions. Add an antioxidant (e.g., BHT or ascorbic acid) to the storage solvent, if compatible with downstream applications. |
| Decreased potency or activity in biological assays | Degradation of the parent compound. | Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC-UV). Re-purify the compound if necessary. Prepare fresh solutions for each experiment from a solid stock stored under optimal conditions. |
| Precipitation of the compound from solution upon storage | Poor solubility or degradation leading to less soluble products. | Store at a lower concentration. Consider a different storage solvent. If storing in a freezer, ensure the solvent has a low freezing point to prevent freeze-thaw cycles that can promote precipitation. |
| Inconsistent experimental results | Inconsistent purity of the compound due to degradation. | Implement a strict storage and handling protocol. Regularly check the purity of the stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method to assess the purity of this compound and detect the presence of degradation products.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. HPLC Conditions (starting point, may require optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Start with 254 nm and 280 nm.
-
Injection Volume: 10 µL
4. Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
Calculate the purity of the sample based on the peak area percentage.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
1. Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 M HCl) at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 M NaOH) at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in foil.
-
Thermal Degradation: Incubate a solid sample of this compound at 60 °C for 7 days.
2. Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by the developed HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to a control sample stored under ideal conditions (e.g., -20 °C, protected from light).
-
Identify and quantify the degradation of the parent peak and the formation of new peaks.
Data Presentation
Table 1: Long-Term Storage Stability Data
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -80°C, Solid, Dark, Inert Gas | 0 months | ||
| 6 months | |||
| 12 months | |||
| -20°C, Solid, Dark, Inert Gas | 0 months | ||
| 6 months | |||
| 12 months | |||
| 4°C, Solid, Dark, Air | 0 months | ||
| 1 month | |||
| 3 months | |||
| Room Temp, Solid, Light, Air | 0 days | ||
| 7 days | |||
| 30 days | |||
| -20°C, in DMSO, Dark | 0 months | ||
| 1 month | |||
| 3 months |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Observations |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, RT | 4 h | |||
| 3% H₂O₂, RT | 24 h | |||
| UV Light (254 nm), RT | 24 h | |||
| 60°C, Solid | 7 days |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
troubleshooting Methoxyanigorufone degradation in experimental assays
Disclaimer: Information regarding "Methoxyanigorufone" is not currently available in public scientific literature. The following troubleshooting guide is based on common challenges encountered with novel small molecules in experimental settings and provides a framework for addressing potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic compound under investigation for its potential as a selective kinase inhibitor. Its purported mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Due to its complex molecular structure, it may be susceptible to degradation under certain experimental conditions.
Q2: What are the common signs of this compound degradation in my experiments?
A2: Signs of degradation can include:
-
A gradual or sudden loss of bioactivity in cell-based assays.
-
Inconsistent results between experimental replicates.
-
Visible changes in the color or clarity of stock solutions.
-
The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Q3: How should I properly store this compound stock solutions?
A3: For optimal stability, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My experimental results are not reproducible. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common symptom of compound instability. Degradation can occur during storage, sample preparation, or during the experiment itself. It is crucial to systematically evaluate each step of your workflow to identify the source of the inconsistency.[3]
Troubleshooting Guide for this compound Degradation
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
-
Potential Cause 1: Degradation in Aqueous Media. Many organic compounds are less stable in aqueous buffers used for cell culture compared to DMSO.
-
Solution: Minimize the time the compound is in aqueous solution before and during the assay. Prepare fresh dilutions from a DMSO stock immediately before adding to the cells. Consider using a stabilizing agent if compatible with your assay.
-
-
Potential Cause 2: Adsorption to Plastics. The compound may adsorb to the surface of pipette tips, tubes, or assay plates, reducing the effective concentration.
-
Solution: Use low-adhesion plastics for all steps involving the compound. Pre-rinsing pipette tips with the solution can also help mitigate this issue.
-
-
Potential Cause 3: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) or other sera can bind to or degrade the compound.
-
Solution: Perform a control experiment to assess the impact of serum on compound stability and activity. It may be necessary to reduce the serum concentration or use a serum-free medium during the compound incubation period.
-
Issue 2: Loss of Compound Activity Over Time
-
Potential Cause 1: Instability at Room or Incubator Temperatures. The compound may degrade at the temperatures used for your experiments.
-
Solution: Conduct a time-course experiment at the relevant temperature (e.g., 37°C) to determine the compound's half-life in your assay medium. If degradation is significant, shorten the incubation time or consider running the assay at a lower temperature if the biological system allows.
-
-
Potential Cause 2: Photodegradation. Exposure to light, especially UV light, can break down light-sensitive compounds.
-
Solution: Protect the compound from light at all stages of storage and handling by using amber vials and minimizing exposure to ambient light during experimental setup.
-
-
Potential Cause 3: pH Sensitivity. The pH of your buffer or cell culture medium may promote hydrolysis or other degradation reactions.
-
Solution: Assess the stability of this compound across a range of pH values relevant to your experimental conditions. Adjust the buffer pH if necessary and if it does not compromise your biological assay.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound to guide experimental design.
Table 1: this compound Stability in Different Solvents at -20°C over 30 Days
| Solvent | Concentration | Day 0 Purity (%) | Day 7 Purity (%) | Day 14 Purity (%) | Day 30 Purity (%) |
| Anhydrous DMSO | 10 mM | 99.8 | 99.7 | 99.5 | 99.2 |
| Ethanol | 10 mM | 99.7 | 98.1 | 96.5 | 92.3 |
| PBS (pH 7.4) | 1 mM | 99.5 | 85.2 | 70.1 | 45.8 |
Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium (RPMI + 10% FBS) over 24 Hours
| Temperature | Time 0 Purity (%) | 4 Hours Purity (%) | 8 Hours Purity (%) | 24 Hours Purity (%) |
| 4°C | 99.6 | 99.1 | 98.5 | 97.0 |
| 25°C (Room Temp) | 99.5 | 95.3 | 91.2 | 80.4 |
| 37°C (Incubator) | 99.4 | 90.1 | 82.3 | 65.7 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer to be tested (e.g., PBS, Tris-HCl).
-
Incubation: Aliquot the solution into separate vials for each time point and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C). Protect from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately quench any further degradation by freezing at -80°C or by mixing with an equal volume of a stabilizing solvent like acetonitrile.
-
Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the remaining percentage of the parent compound.
Protocol 2: Standard Cell Viability Assay with this compound
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a sterile, low-adhesion microcentrifuge tube using the appropriate cell culture medium. Start from a fresh aliquot of the DMSO stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a suitable plate reader (absorbance or fluorescence).
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimization of Phenyl-phenalenone Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of phenyl-phenalenones from plant material. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of phenyl-phenalenones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my phenyl-phenalenone extract consistently low?
A1: Low extraction yields can be attributed to several factors:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. Phenyl-phenalenones have a range of polarities. A solvent that is too polar may fail to extract less polar derivatives, while a non-polar solvent may not efficiently extract more polar, glycosylated forms.
-
Insufficient Extraction Time or Temperature: The target compounds may not have had enough time to diffuse from the plant matrix into the solvent.
-
Inefficient Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.
-
Solution: Ensure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which promote cell wall disruption.
-
-
Degradation of Phenyl-phenalenones: These compounds can be sensitive to pH, light, and oxidation.
-
Solution: Work in low light conditions and consider adding antioxidants like ascorbic acid to the extraction solvent. Maintain a slightly acidic to neutral pH, as alkaline conditions can cause degradation of some phenolic compounds.
-
Q2: My extract contains a high level of impurities, making purification difficult. What can I do?
A2: High impurity levels are a common challenge. Here are some strategies to obtain a cleaner extract:
-
Sequential Extraction: Use a series of solvents with increasing polarity. A preliminary wash with a non-polar solvent like n-hexane can remove chlorophyll and other lipids.
-
Solid-Phase Extraction (SPE): SPE is an effective cleanup step. A C18 or phenyl-based sorbent can be used to retain the phenyl-phenalenones while more polar or non-polar impurities are washed away.
-
Column Chromatography: This is a standard method for purification. Silica gel is commonly used as the stationary phase, with a mobile phase gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
pH Adjustment: Adjusting the pH of the extract can cause some acidic or basic impurities to precipitate, which can then be removed by filtration.
Q3: I am observing degradation of my target compounds during the extraction process. How can I prevent this?
A3: Phenyl-phenalenones can be susceptible to degradation. Consider the following preventive measures:
-
Temperature Control: Avoid excessive heat. If using heating, optimize the temperature to balance extraction efficiency with compound stability. For thermolabile compounds, consider non-thermal methods like maceration at room temperature or UAE with a cooling bath.
-
Light Protection: Phenyl-phenalenones are known to be photosensitive. Perform extractions in amber glassware or cover the extraction vessel with aluminum foil to protect it from light.
-
Oxygen Exclusion: Purge the extraction vessel with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH Control: Maintain a slightly acidic to neutral pH during extraction, as some phenolic compounds are unstable in alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting phenyl-phenalenones?
A1: The choice of solvent depends on the specific phenyl-phenalenone derivatives being targeted and the plant matrix. Generally, solvents of medium to high polarity are effective. These include:
-
Ethanol and Methanol: Often used as aqueous solutions (e.g., 50-80%), which can enhance the extraction of a broader range of polar and moderately non-polar compounds.
-
Acetone: Also typically used in an aqueous mixture (e.g., 70%), it is effective for extracting various phenolic compounds.
-
Ethyl Acetate: A good solvent for less polar phenyl-phenalenones.
-
Dichloromethane/Methanol Mixtures: These have been reported for the extraction of phenyl-phenalenones from plants in the Haemodoraceae family.
Q2: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
A2: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages over traditional methods like maceration and Soxhlet extraction:
-
Reduced Extraction Time: These methods can significantly shorten the extraction time from hours to minutes.
-
Increased Yield: The enhanced cell disruption often leads to higher extraction yields.
-
Lower Solvent Consumption: MAE and UAE are generally more efficient, requiring less solvent.
-
Reduced Thermal Degradation: While MAE involves heating, the shorter extraction times can minimize the degradation of heat-sensitive compounds. UAE can be performed at low temperatures.
Q3: How can I monitor the progress of my phenyl-phenalenone purification?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the purification process. By spotting the crude extract and the fractions collected from column chromatography on a TLC plate, you can visualize the separation of the components. Phenyl-phenalenones are often colored, making them visible under daylight, but UV visualization at 254 nm is also commonly used. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or a mass spectrometer (MS) can provide more detailed information on the purity and identity of the compounds in your fractions.
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds (General)
| Extraction Method | Typical Solvent(s) | Temperature Range (°C) | Typical Duration | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Acetone | Room Temperature | 12-72 hours | Simple, suitable for thermolabile compounds | Time-consuming, potentially lower yield |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Boiling point of solvent | 4-24 hours | Efficient for exhaustive extraction | Can degrade thermolabile compounds, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (often aqueous) | 25-60 | 15-60 minutes | Fast, high yield, reduced solvent use | Potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol (often aqueous) | 50-150 | 5-30 minutes | Very fast, high yield, reduced solvent use | Requires specialized equipment, potential for thermal degradation |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Phenolic Compounds from Various Plant Materials
| Plant Material | Optimal Ethanol Conc. (%) | Optimal Temperature (°C) | Optimal Time (min) | Reference |
| Beta vulgaris | N/A (Intensity: 92.68%) | N/A | 15.85 | |
| Prunus spinosa L. | 33.2 | 66.8 | 10 | |
| Phyllanthus urinaria | 60 | N/A | 30 | |
| Spondias pinnata L. f. kurz | 79.99 | 52.03 | 30 | |
| Justicia spicigera | N/A | N/A | 2 |
Note: The optimal conditions can vary significantly depending on the specific plant matrix and target compounds.
Experimental Protocols
Protocol 1: General Maceration Protocol for Phenyl-phenalenone Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots, rhizomes, or leaves) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction: a. Place 100 g of the powdered plant material in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous ethanol to the flask. c. Stopper the flask and place it on an orbital shaker at room temperature. d. Macerate for 48 hours.
-
Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Re-extract the plant residue twice more with 500 mL of 80% aqueous ethanol each time. c. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Fractionation (Optional): a. Resuspend the concentrated crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). b. Concentrate each fraction to dryness for further analysis and purification.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction: a. Place 10 g of the powdered plant material in a 250 mL beaker. b. Add 100 mL of 60% aqueous ethanol. c. Place the beaker in an ultrasonic bath with temperature control. d. Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes, maintaining the temperature at 50°C.
-
Filtration and Concentration: a. Filter the extract through a 0.45 µm filter. b. Concentrate the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the extraction and purification of phenyl-phenalenones from plant material.
References
Technical Support Center: Analysis of Methoxyanigorufone and Related Fungal Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the analytical detection of methoxyanigorufone and its metabolites. Given the limited specific data on this compound, this guide draws upon established methodologies for the analysis of the core compound, anigorufone, and other fungal polyketides of the phenylnaphthalene class.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: While specific metabolic pathways for this compound are not extensively documented, metabolism of similar fungal polyketides typically involves Phase I and Phase II reactions. Expected transformations include hydroxylation, demethylation, and reduction, followed by conjugation with glucuronic acid or sulfate. Researchers should screen for metabolites with corresponding mass shifts from the parent compound.
Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity, which are crucial for identifying and quantifying metabolites in complex biological matrices.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile metabolites or after derivatization.[4][5]
Q3: What are the critical first steps in developing an analytical method for these compounds?
A3: The initial and most critical step is to perform an infusion of a standard of the parent compound (if available) directly into the mass spectrometer. This allows for the optimization of MS parameters, such as ionization mode (positive or negative), cone voltage, and collision energy, to achieve the best signal for your analyte of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and related compounds using LC-MS.
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the initial mobile phase composition. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column and monitor column performance with a standard. |
| No Peaks Detected | 1. The compound is not eluting from the column. 2. The compound is not being retained on the column. 3. Issues with the injection system. | 1. Increase the organic solvent percentage in the mobile phase. 2. Decrease the organic solvent percentage in the initial mobile phase. 3. Check for clogs in the injector and ensure the correct injection volume is set. |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Suboptimal ionization source parameters. 2. Ion suppression from matrix components. 3. Contamination of the ion source. | 1. Optimize source temperature, gas flows, and voltages. 2. Improve sample cleanup or adjust chromatography to separate the analyte from interfering compounds. 3. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Leaks in the LC system. 3. Contaminated mass spectrometer. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Check all fittings and connections for leaks. 3. Perform a system bake-out or cleaning as recommended by the manufacturer. |
| Inaccurate Mass Measurement | 1. The mass spectrometer is not properly calibrated. 2. Fluctuations in laboratory temperature. | 1. Calibrate the instrument regularly using the manufacturer's recommended standards. 2. Ensure a stable laboratory environment. |
Experimental Protocols
Extraction of Fungal Metabolites from Cell Culture
This protocol is adapted for the extraction of polyketides from fungal cultures.
Materials:
-
Fungal mycelia
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Liquid nitrogen
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest fungal mycelia from the liquid culture by filtration.
-
Immediately quench metabolism by freezing the mycelia in liquid nitrogen.
-
Lyophilize the frozen mycelia to remove water.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with ethyl acetate (or a mixture of methanol and ethyl acetate) by sonication for 30 minutes. Repeat this step three times.
-
Combine the solvent extracts and filter to remove any solid particles.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
LC-MS/MS Analysis of this compound Metabolites
This is a general LC-MS/MS method that can be optimized for specific needs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.
-
Scan Type: Full scan for initial screening and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flows: Optimize based on instrument manufacturer's recommendations.
Visualizations
Logical Workflow for Metabolite Identification
Caption: A generalized workflow for the identification of metabolites from biological samples.
Potential Signaling Pathways Affected by Anigorufone-like Compounds
Fungal polyketides are known to modulate various cellular signaling pathways, often exhibiting anti-inflammatory and anti-cancer properties. The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR and MAPK signaling pathways, which are common targets.
Caption: Simplified PI3K/Akt/mTOR and MAPK signaling pathways and potential points of inhibition.
References
- 1. Application of Metabolomics in Fungal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in biological activity of Methoxyanigorufone batches
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies in the biological activity of different batches of Methoxyanigorufone.
Troubleshooting Guide
This guide provides a systematic approach to identifying the potential sources of variability in your experiments involving this compound.
Problem: I am observing significant variations in the biological activity (e.g., IC50, efficacy) between different batches of this compound.
This is a common challenge encountered with natural products and can stem from several factors, ranging from the purity of the compound to subtle variations in experimental execution.[1][2] Follow the steps below to troubleshoot this issue.
Step 1: Initial Verification and Physicochemical Characterization
Before conducting extensive biological assays, it's crucial to verify the identity and basic properties of the new batch of this compound. Compare the information on the Certificate of Analysis (CoA) for the new batch with that of a previous, well-performing batch.
Table 1: Comparison of Physicochemical Properties
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Variance |
| Appearance | Yellowish powder | Yellowish powder | Consistent with reference |
| Purity (by HPLC) | 99.2% | 98.5% | ≤ 0.5% |
| Molecular Weight | 298.3 g/mol | 298.3 g/mol | ± 0.1 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO | No significant difference |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | Identical |
Step 2: Analytical Chemistry Fingerprinting
If the basic properties appear consistent, a more detailed chemical analysis is warranted to detect subtle differences in purity and impurity profiles that may not be apparent from the CoA.[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the identification of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify impurities, even if they are isomers of the main compound.[1]
-
Sample Preparation: Accurately weigh and dissolve both the reference and new batches of this compound in a suitable solvent (e.g., HPLC-grade DMSO) to a stock concentration of 10 mg/mL. Further dilute to a working concentration of 1 mg/mL with the mobile phase.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. An example gradient is from 30% to 90% acetonitrile over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).
-
Analysis: Inject equal volumes of both samples. Compare the chromatograms for the retention time of the main peak, the peak area (purity), and the presence and size of any impurity peaks.
Table 2: Hypothetical Comparative HPLC Data
| Feature | Batch A (Reference) | Batch B (New) | Observation |
| Retention Time (Main Peak) | 15.2 min | 15.2 min | Consistent |
| Purity (Area %) | 99.2% | 98.5% | Within acceptable limits |
| Impurity Peak at 12.8 min | 0.1% | 1.0% | Significant increase in impurity |
| New Impurity Peak at 16.5 min | Not detected | 0.3% | New impurity present |
An increase in a known impurity or the appearance of a new one could be responsible for the altered biological activity.
Step 3: Biological Assay Validation and Re-evaluation
If no significant chemical differences are found, the source of inconsistency may lie within the experimental setup.
-
Reagent Preparation: Prepare fresh stocks of ATP, substrate peptide, and kinase enzyme. Use the same batch of all reagents for testing both batches of this compound.
-
Compound Preparation: Prepare serial dilutions of both batches of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Add the kinase enzyme to a 96-well plate.
-
Add the serially diluted compounds (or vehicle) and incubate for 15 minutes.
-
Initiate the reaction by adding the ATP and substrate peptide mixture.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).
-
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 3: Hypothetical Dose-Response Data
| Concentration (µM) | Batch A (% Inhibition) | Batch B (% Inhibition) |
| 10 | 95.2 | 75.3 |
| 3 | 80.1 | 55.6 |
| 1 | 52.3 | 30.1 |
| 0.3 | 25.6 | 10.2 |
| 0.1 | 5.1 | 2.3 |
| IC50 (µM) | 0.95 | 2.5 |
A significant shift in the IC50 value confirms the initial observation of inconsistent activity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistencies in the biological activity of this compound batches.
Caption: Troubleshooting workflow for batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of batch-to-batch variation in a natural product like this compound?
The chemical composition of natural products can be influenced by numerous factors, leading to batch-to-batch variation. These include:
-
Raw Material Source: Differences in the geographical location, climate, and time of harvest of the source organism can alter the concentration of the active compound and the profile of minor components.
-
Post-Harvest Processing: Conditions used for drying and storing the raw biomass can impact the stability and composition of the final extract.
-
Extraction and Purification Process: Minor changes in the extraction solvent, temperature, or purification chromatography can lead to different impurity profiles in the final product.
Q2: My new batch of this compound has a slightly different color. Should I be concerned?
While a significant color change could indicate degradation or a major impurity, minor variations in the color or texture of a natural product powder are not uncommon and may not always correlate with a change in biological activity. However, it is a valid reason to perform a more thorough analytical comparison (Step 2 in the troubleshooting guide) before using the batch in critical experiments.
Q3: Could impurities in a new batch of this compound be responsible for the altered biological activity?
Yes. New or more concentrated impurities can have their own biological effects. They could be inactive, leading to a lower apparent potency of your compound. Conversely, they could be active and either potentiate or antagonize the effect of this compound, or even introduce a new, off-target activity. This is why comparative analytical chemistry is a critical step in troubleshooting.
Q4: How can I standardize my experiments to minimize the impact of batch variation?
To improve the reproducibility of your results, consider the following:
-
Purchase Larger Batches: If possible, purchase a single, large batch of this compound to use for an entire series of experiments.
-
Aliquot and Store Properly: Upon receiving a new batch, aliquot the powder into smaller, single-use vials and store them under the recommended conditions (e.g., -20°C, desiccated) to prevent repeated freeze-thaw cycles and exposure to moisture.
-
Qualify Each New Batch: Before using a new batch for large-scale or critical experiments, qualify it by running a standard bioassay and comparing the results to a reference batch.
-
Maintain Consistent Experimental Conditions: Ensure that other experimental parameters, such as cell line passage number, reagent sources, and instrument settings, are kept as consistent as possible.
Hypothetical Signaling Pathway for this compound
As the precise mechanism of action for this compound is not fully elucidated, the following diagram illustrates a hypothetical signaling pathway where it might act as a kinase inhibitor, a common mechanism for natural product-derived anti-cancer agents.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Technical Support Center: Minimizing Off-Target Effects of Methoxyanigorufone in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Methoxyanigorufone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: What are the common causes of off-target effects with small molecules like this compound?
A2: Several factors can contribute to off-target effects, including:
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Structural Similarity of Targets: The intended target may share structural similarities with other proteins, leading to cross-reactivity.
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[1]
-
Compound Metabolism: Cellular enzymes may metabolize this compound into active metabolites with different target profiles.
Q3: How can I proactively minimize off-target effects in my experiments with this compound?
A3: A multi-pronged approach is recommended:
-
Thorough Target Validation: Ensure the intended target of this compound is well-characterized in your cellular model.
-
Dose-Response Experiments: Perform careful dose-response studies to identify the minimal effective concentration that elicits the desired on-target effect.[3]
-
Use of Control Compounds: Include a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to on-target activity.
-
Orthogonal Assays: Validate key findings using alternative experimental approaches that are less susceptible to the specific off-target effects of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine if the potency of this compound in producing the phenotype correlates with its known on-target potency.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor for the same target. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of the intended target.
-
Issue 2: High cellular toxicity observed at effective concentrations.
-
Possible Cause: The toxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the lowest effective concentration of this compound to minimize toxicity while maintaining the on-target effect.
-
Time-Course Experiment: Reduce the incubation time with the compound to see if the therapeutic window can be improved.
-
Cell Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTT, LDH, Annexin V) to characterize the nature of the toxicity.
-
Issue 3: Discrepancy between in vitro and cellular assay results.
-
Possible Cause: Off-target effects present in the cellular environment may not be apparent in a purified in vitro system.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement in a cellular context.
-
Profiling against a Kinase Panel (if applicable): If this compound is a kinase inhibitor, screen it against a broad panel of kinases to identify potential off-targets.
-
Proteome Profiling: Employ techniques like chemical proteomics to identify the full spectrum of proteins that interact with this compound in the cell.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | On-Target Inhibition (%) | Cell Viability (%) | Off-Target Biomarker A Modulation (%) |
| 0.01 | 15 | 98 | 2 |
| 0.1 | 55 | 95 | 10 |
| 1 | 92 | 85 | 45 |
| 10 | 98 | 50 | 88 |
| 100 | 99 | 15 | 95 |
This table illustrates the importance of using the lowest effective concentration to minimize off-target effects and cytotoxicity.
Table 2: Comparison of Methods to Detect Off-Target Effects
| Method | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational screening against protein structure databases. | Fast and cost-effective for initial screening. | Predictions may not always reflect biological reality. |
| Biochemical Assays (e.g., Kinase Panels) | In vitro screening against a panel of purified proteins. | Highly sensitive and provides direct evidence of interaction. | Lacks cellular context (e.g., chromatin structure, protein complexes). |
| Cellular Assays (e.g., CETSA) | Measures target protein stabilization upon ligand binding in intact cells. | Provides evidence of target engagement in a physiological context. | Does not identify the off-target protein directly. |
| Proteomics-Based Methods (e.g., Chemoproteomics) | Uses chemical probes to pull down interacting proteins from cell lysates for identification by mass spectrometry. | Unbiased, genome-wide identification of potential off-targets. | Technically challenging and may identify indirect binders. |
| Genomic Methods (e.g., GUIDE-seq, Digenome-seq) | Detects off-target cleavage events by sequencing. Primarily for CRISPR/Cas9 but principles can be adapted. | Unbiased and highly sensitive for detecting DNA interactions. | More relevant for gene-editing tools than small molecules. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to its intended target in a cellular environment.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples to pellet the precipitated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein detection methods. Target engagement by this compound will increase the thermal stability of the protein, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.
Protocol 2: Dose-Response Curve Analysis
This protocol helps to determine the optimal concentration of this compound.
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period relevant to the biological question.
-
Assay: Perform the desired assay to measure the on-target effect (e.g., phosphorylation of a downstream substrate) and cell viability (e.g., MTT assay).
-
Data Analysis: Plot the on-target effect and cell viability as a function of the log of this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Mandatory Visualizations
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to the Antifungal Properties of Methoxyanigorufone and Anigorufone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyanigorufone and anigorufone are naturally occurring phenyl-phenalenone compounds, primarily recognized as phytoalexins produced by the banana plant (Musa acuminata) in response to fungal pathogens such as Fusarium oxysporum.[1][2] While both compounds are acknowledged for their antifungal properties, a direct comparative analysis of their efficacy against a broad spectrum of fungal species is not extensively documented in publicly available literature. This guide provides an overview of the known antifungal characteristics of these compounds, details a standard experimental protocol for their comparative evaluation, and illustrates their proposed mechanism of action.
Quantitative Data on Antifungal Activity
A comprehensive search of scientific literature did not yield specific studies that directly compare the minimum inhibitory concentrations (MICs) or other quantitative measures of antifungal activity for this compound versus anigorufone across a range of fungal pathogens. Such data is essential for a complete comparative assessment. The table below is presented as a template for researchers to populate upon conducting the necessary experimental work as outlined in the "Experimental Protocols" section.
| Fungal Species | This compound MIC (µg/mL) | Anigorufone MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | Data not available | Data not available | e.g., Fluconazole |
| Aspergillus fumigatus | Data not available | Data not available | e.g., Amphotericin B |
| Cryptococcus neoformans | Data not available | Data not available | e.g., Fluconazole |
| Fusarium oxysporum | Data not available | Data not available | e.g., Voriconazole |
| Trichophyton rubrum | Data not available | Data not available | e.g., Terbinafine |
Proposed Mechanism of Antifungal Action
Research into the antifungal mechanism of phenyl-phenalenone phytoalexins suggests a photodynamic mode of action.[3] It is proposed that upon absorption of light, these compounds act as photosensitizers, leading to the production of singlet oxygen.[3] This highly reactive oxygen species can then interact with and damage essential biomolecules within the fungal cell, such as DNA, proteins, and lipids, ultimately leading to cell death.[3] The antifungal activity of these compounds against Fusarium oxysporum has been observed to be enhanced in the presence of light, supporting this hypothesis.
Caption: Proposed photodynamic antifungal mechanism of phenyl-phenalenones.
Experimental Protocols
To facilitate the direct comparison of this compound and anigorufone, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This method is a standard for antifungal susceptibility testing.
Objective: To determine and compare the in vitro antifungal activity of this compound and anigorufone against selected fungal pathogens.
Materials:
-
This compound and anigorufone (test compounds)
-
Reference antifungal agent (e.g., fluconazole, amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer (for inoculum standardization)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeast species (e.g., Candida), culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For filamentous fungi (e.g., Aspergillus), culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of this compound, anigorufone, and the reference antifungal in DMSO.
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Microdilution Assay:
-
Pipette 100 µL of each antifungal dilution into the wells of the test microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35-37°C. Incubation times will vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the concentration that shows no visible growth (100% inhibition).
-
Caption: Workflow for comparing antifungal activity using the MIC assay.
Conclusion
While this compound and anigorufone are established as antifungal phytoalexins, there is a clear need for direct, quantitative comparative studies to fully elucidate their relative potency and spectrum of activity. The proposed photodynamic mechanism of action offers a promising avenue for further investigation into their therapeutic potential. The experimental protocol detailed in this guide provides a standardized framework for researchers to conduct these vital comparative analyses, which will be instrumental in advancing the development of new antifungal agents.
References
- 1. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
Unveiling the Potential of Phenylphenalenones: A Comparative Analysis of Methoxyanigorufone's Leishmanicidal Properties
An in-depth guide for researchers and drug development professionals on the leishmanicidal activity of Methoxyanigorufone, benchmarked against established antileishmanial agents. This report synthesizes available experimental data, details methodologies for validation, and visualizes the proposed mechanism of action.
Recent investigations into natural products have identified phenylphenalenones, a class of compounds found in plants like the banana (Musa acuminata), as promising new leads for antileishmanial drug discovery. Within this class, this compound and its analogue Anigorufone have demonstrated notable activity against Leishmania parasites. This guide provides a comprehensive comparison of their efficacy with standard leishmaniasis treatments, supported by experimental data and detailed protocols.
Comparative Efficacy Against Leishmania
The leishmanicidal potential of this compound and Anigorufone has been evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The following tables summarize the 50% lethal concentration (LC50) and 50% inhibitory concentration (IC50) values in comparison to established drugs such as Amphotericin B and Miltefosine.
Table 1: Leishmanicidal Activity of Phenylphenalenones against Leishmania Species
| Compound | Leishmania donovani Promastigotes (LC50 µg/mL) | Leishmania infantum Amastigotes (LC50 µg/mL) |
| Anigorufone | 12.0 | 23.9 |
| This compound (REF20) | 10.3 | 10.5 |
Data sourced from a study on phenyl-phenalenone phytoalexins.[1][2]
Table 2: Comparative IC50 Values of Standard Antileishmanial Drugs
| Drug | Leishmania Species | IC50 (µM) |
| Amphotericin B | L. donovani | 0.060 |
| Amphotericin B | L. martiniquensis (promastigotes) | 0.497 ± 0.128 |
| Amphotericin B | L. martiniquensis (amastigotes) | 0.483 ± 0.217 |
| Miltefosine | L. donovani | - |
| Miltefosine | L. martiniquensis (promastigotes) | 17 ± 0.173 |
| Miltefosine | L. martiniquensis (amastigotes) | 18.933 ± 0.737 |
| Pentamidine | L. martiniquensis (promastigotes) | 12.967 ± 0.289 |
IC50 values for standard drugs are sourced from multiple studies for a broader comparative context.[3][4]
Proposed Mechanism of Action: Targeting the Parasite's Powerhouse
Experimental evidence suggests that phenylphenalenones, including Anigorufone and this compound, exert their leishmanicidal effect by targeting the parasite's mitochondria. Specifically, these compounds have been shown to inhibit key enzymes in the respiratory chain, namely succinate dehydrogenase (SDH) and fumarate reductase (FRD). This disruption of mitochondrial function leads to a cascade of events culminating in parasite death.
Caption: Mechanism of Phenylphenalenone Action.
Experimental Protocols for Validation
To facilitate further research and independent validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Leishmanicidal Activity Assay
This protocol outlines the steps to determine the efficacy of a compound against Leishmania promastigotes and amastigotes.
Caption: Experimental Workflow for LC50 Determination.
1. Parasite Culture:
-
Leishmania donovani promastigotes are cultured at 26°C in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Axenic Leishmania infantum amastigotes are grown at 37°C in a 5% CO2 atmosphere in the same medium, adjusted to pH 5.5.
2. Drug Susceptibility Assay:
-
Parasites in the logarithmic growth phase are seeded into 96-well plates.
-
Test compounds (e.g., this compound) are serially diluted and added to the wells.
-
Plates are incubated for 72 hours under the respective culture conditions.
3. Viability Assessment (MTT Assay):
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.
-
The resulting formazan crystals are dissolved with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% lethal concentration (LC50) is determined by regression analysis of the dose-response curves.
Mitochondrial Enzyme Inhibition Assays
This protocol describes the method to assess the inhibitory effect of compounds on succinate dehydrogenase (SDH) and fumarate reductase (FRD).
1. Preparation of Mitochondrial Fraction:
-
Leishmania donovani promastigotes are harvested, washed, and resuspended in a digitonin-containing buffer to permeabilize the plasma membrane while keeping the mitochondrial membrane intact.
-
The cell suspension is centrifuged to pellet the mitochondrial fraction.
2. Enzymatic Assays:
-
Succinate Dehydrogenase (SDH): The activity is measured by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of succinate as the substrate and the test compound.
-
Fumarate Reductase (FRD): The activity is determined by measuring the oxidation of reduced methyl viologen at 600 nm with fumarate as the substrate in the presence of the test compound.
-
The 50% effective concentration (EC50) for inhibition is calculated from the dose-response curves.
Conclusion and Future Directions
The available data strongly suggest that this compound and related phenylphenalenones are a promising class of natural products with potent leishmanicidal activity. Their novel mechanism of action, targeting the parasite's mitochondrial function, presents a valuable avenue for the development of new therapies, particularly in the context of emerging resistance to current drugs.
Further research should focus on in vivo efficacy studies in animal models of leishmaniasis, as well as toxicological profiling to assess the safety of these compounds. Structure-activity relationship (SAR) studies could also be undertaken to optimize the phenylphenalenone scaffold for enhanced potency and selectivity. The detailed protocols provided herein offer a robust framework for the continued investigation of this exciting new class of antileishmanial agents.
References
- 1. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haemodoraceae - Wikipedia [en.wikipedia.org]
- 4. plants.sdsu.edu [plants.sdsu.edu]
A Comparative Analysis of Methoxyanigorufone and Other Phytoalexins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phytoalexin Methoxyanigorufone with other well-studied phytoalexins. Due to a lack of specific quantitative performance data for this compound in publicly available scientific literature, this guide focuses on a qualitative comparison of its chemical class, the phenylphenalenones, and presents detailed quantitative data for the extensively researched phytoalexins: resveratrol, pisatin, and camalexin.
Introduction to this compound and Phenylphenalenones
This compound is a type of phytoalexin belonging to the phenylphenalenone class. These compounds are characteristic of the plant family Haemodoraceae, which includes the iconic Australian "kangaroo paws" of the genus Anigozanthos. Specifically, this compound has been identified in species such as Anigozanthos rufus. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. The biological activity of phenylphenalenones is often attributed to their phototoxic properties, which can generate reactive oxygen species and disrupt the cellular processes of microorganisms. While the broader class of phenylphenalenones is known to possess antimicrobial and cytotoxic activities, specific quantitative data for this compound remains elusive in current research.
Quantitative Performance Data of Selected Phytoalexins
To provide a quantitative benchmark, this section summarizes the antimicrobial and antioxidant activities of three well-characterized phytoalexins from different chemical classes: resveratrol (a stilbenoid), pisatin (a pterocarpan), and camalexin (an indole alkaloid).
Antimicrobial Activity
The antimicrobial efficacy of phytoalexins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Phytoalexin | Target Microorganism | MIC (µg/mL) | Citation |
| Resveratrol | Staphylococcus aureus | 100 - >1000 | [1] |
| Bacillus cereus | 50 | [1] | |
| Escherichia coli | >200 | [2] | |
| Pseudomonas aeruginosa | >200 | [2] | |
| Candida albicans | 10 - 20 | [2] | |
| Pisatin | Nectria haematococca | (Qualitative) | |
| Camalexin | Botrytis cinerea | (Qualitative) |
Note: Quantitative MIC data for pisatin and camalexin against a broad spectrum of microbes is less consistently reported in literature compared to resveratrol. Their activity is often described qualitatively or in the context of specific plant-pathogen interactions.
Antioxidant Capacity
The antioxidant capacity of phytoalexins is often measured by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common metric. A lower IC50 value indicates a higher antioxidant activity.
| Phytoalexin | Antioxidant Assay | IC50 (µg/mL) | Citation |
| Resveratrol | DPPH | ~24.19 - 100 | |
| ABTS | (Variable) | ||
| Pisatin | (Not specified) | (Data not available) | |
| Camalexin | (Not specified) | (Data not available) |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Phytoalexin Dilutions: A serial two-fold dilution of the phytoalexin is prepared in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control well (microorganism without phytoalexin) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the phytoalexin at which there is no visible growth of the microorganism.
Antioxidant Capacity Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This solution has a deep violet color.
-
Reaction Mixture: The phytoalexin sample is dissolved in a suitable solvent and mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation of Scavenging Activity and IC50: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.
Signaling Pathways and Mechanisms of Action
Phytoalexins exert their biological effects through various mechanisms, often involving complex signaling pathways.
Phenylphenalenone Biosynthesis and Action
The biosynthesis of phenylphenalenones, including this compound, originates from the phenylpropanoid pathway. Their antimicrobial action is thought to be linked to their ability to generate reactive oxygen species upon photoactivation, leading to cellular damage in pathogens.
References
Unraveling the Bioactivity of Methoxyanigorufone: A Comparative Analysis Across Model Systems is Not Yet Possible
Despite significant interest in the therapeutic potential of naturally derived compounds, a comprehensive cross-validation of the bioactivity of Methoxyanigorufone in different model organisms is currently not feasible based on publicly available scientific literature. this compound, a phenylphenalenone compound identified in plant species such as the Kangaroo Paw (Anigozanthos flavidus) and certain banana varieties (Musa acuminata), has been noted for its potential as a fungal inhibitor. However, a detailed comparative analysis of its effects across various biological systems—from microbial to mammalian—is hampered by a lack of specific experimental data.
Researchers, scientists, and drug development professionals seeking to understand the broader therapeutic applicability of this compound will find a scarcity of quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of microbial species or half-maximal inhibitory concentration (IC50) values in various cell lines. This absence of foundational data prevents a meaningful comparison with other bioactive compounds and a thorough assessment of its therapeutic index and potential off-target effects.
While the broader class of phenylphenalenones has been associated with a range of biological activities, including antimicrobial and phototoxic properties, this general information is insufficient for a rigorous, evidence-based comparison guide. The creation of detailed data tables, experimental protocols, and signaling pathway diagrams, as is standard in such guides, is contingent on the availability of peer-reviewed research that specifically investigates this compound's activity in diverse model organisms.
At present, the scientific community awaits focused studies that will elucidate the specific bioactivities and mechanisms of action of this compound. Such research would be instrumental in building a comprehensive profile of this natural product and would enable the development of the comparative analyses that are crucial for advancing drug discovery and development efforts. Until such data becomes available, a publishable comparison guide on the cross-validation of this compound's bioactivity remains an important but unrealized goal.
In Vivo Validation of Methoxyanigorufone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of a novel synthetic phenyl ketone derivative, analogous to Methoxyanigorufone (referred to herein as Compound 5f), against other emerging treatments for Non-Alcoholic Fatty Liver Disease (NAFLD). The comparison is based on available preclinical experimental data, with a focus on key indicators of NAFLD progression and metabolic health.
Comparative Analysis of In Vivo Efficacy
The therapeutic landscape for NAFLD is rapidly evolving, with several compounds targeting different pathological pathways. This section compares the in vivo performance of Compound 5f with Forsythoside A, Lanifibranor, and Saroglitazar in high-fat diet (HFD)-induced rodent models of NAFLD.
Table 1: Comparison of In Vivo Effects on Key NAFLD Parameters
| Parameter | Compound 5f (Phenyl Ketone Derivative) | Forsythoside A | Lanifibranor (pan-PPAR agonist) | Saroglitazar (dual PPARα/γ agonist) |
| Body Weight | Significant weight loss observed at 12.6 mg/kg and 25 mg/kg doses | Data not available | Mean weight increase of 2.4 kg (800 mg) and 2.7 kg (1200 mg) in a 24-week human trial[1] | No significant weight gain in a human study; counteracted body weight gain in a mouse model[2][3] |
| Liver Health | Effectively prevented NAFLD progression based on histological features | Markedly improved pathological changes, including reduced lipid vacuoles and inflammatory cell infiltration | Achieved NASH resolution without worsening of fibrosis in a significant percentage of patients in a Phase 2b trial | Positive impact on histology with improvement in hepatic steatosis, lobular inflammation, and ballooning |
| Serum Transaminases | Data not available | Data not available | Significantly improved liver enzymes starting at week 4 in a human trial | Significant reduction in ALT and AST levels |
| Lipid Profile | Significantly reduced total cholesterol and triglyceride levels | Data not available | Significantly increased HDL cholesterol and decreased serum triglycerides | Consistently reduced triglyceride (45%-62%) and total cholesterol (17%-26%) levels |
| Mechanism of Action | Modulates oxidoreductase activity | Reduces expression of TNF-α and MMP9 | Pan-PPAR agonist (α, δ, γ) | Dual PPARα/γ agonist |
Signaling Pathways and Experimental Overview
The therapeutic agents discussed employ distinct mechanisms to combat the multifaceted pathology of NAFLD. Understanding these pathways and the experimental designs used to validate them is crucial for interpreting the efficacy data.
Proposed Signaling Pathway for Compound 5f (this compound analogue)
Compound 5f is suggested to exert its therapeutic effects by modulating oxidoreductase activity. This can influence cellular redox state and impact downstream pathways involved in lipid metabolism and inflammation, key drivers of NAFLD.
General Experimental Workflow for In Vivo NAFLD Studies
The validation of these compounds typically follows a standardized workflow involving the induction of NAFLD in animal models, followed by therapeutic intervention and subsequent analysis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section outlines the typical experimental protocols used in the in vivo studies cited.
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
-
Animals: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
NAFLD Group: Fed a high-fat diet, typically containing 45% to 60% of calories from fat.
-
-
Induction Period: The HFD is administered for a period of 8 to 16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Therapeutic Intervention: Following the induction period, mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Compound 5f (or other test articles) administered orally or via injection at specified doses and frequencies.
-
-
Endpoint Analysis: After the treatment period, mice are euthanized, and samples are collected for analysis.
-
Blood Samples: Collected for measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.
-
Liver Tissue: Weighed and a portion is fixed in formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning. Another portion is snap-frozen for molecular or biochemical analysis.
-
Conclusion
The preclinical data presented in this guide highlights the therapeutic potential of the novel phenyl ketone derivative, Compound 5f, as a promising candidate for the treatment of NAFLD. Its ability to induce weight loss and significantly improve lipid profiles in vivo warrants further investigation. In comparison, established and emerging therapies like Saroglitazar and Lanifibranor have also demonstrated significant efficacy, particularly in improving liver histology and metabolic parameters. Forsythoside A shows promise in reducing hepatic lipid accumulation and inflammation, though more quantitative in vivo data is needed for a direct comparison.
The distinct mechanisms of action of these compounds—ranging from modulation of oxidoreductase activity to broad PPAR agonism—underscore the complex nature of NAFLD and the potential for multi-targeted therapeutic strategies. Further head-to-head in vivo studies are necessary to definitively establish the comparative efficacy and safety profiles of these promising drug candidates.
References
- 1. The PanPPAR agonist lanifibranor induces both resolution of NASH and regression of fibrosis after 24 weeks of treatment in non-cirrhotic NASH: results of the NATIVE Phase 2b trial | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
Comparative Transcriptomic Analysis of Methoxyanigorufone: Data Currently Unavailable
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive comparative transcriptomic analysis of cells treated with Methoxyanigorufone cannot be provided at this time. A thorough search of publicly available scientific literature and databases has revealed no specific studies detailing the transcriptomic effects of this compound.
The elucidation of a compound's mechanism of action is critical in drug discovery, and transcriptomics provides a powerful lens through which we can observe the cellular response to a given treatment. This data is instrumental in identifying therapeutic targets, understanding off-target effects, and developing safer, more effective drugs.
While we are unable to present data on this compound, we recognize the importance of the format and structure of a comprehensive comparison guide. Therefore, we have developed the following template. This guide uses a hypothetical "Compound X" as an illustrative example, compared against a known "Reference Compound Y," to demonstrate how such a comparative transcriptomic analysis would be presented. This template is designed to serve as a framework for future studies and to highlight the key data and visualizations that are essential for a thorough comparison.
Illustrative Comparison Guide: Compound X vs. Reference Compound Y
This guide provides a comparative transcriptomic overview of human lung adenocarcinoma A549 cells treated with the novel therapeutic candidate, Compound X, versus a well-characterized Reference Compound Y.
Data Presentation: Differentially Expressed Genes
The following table summarizes the top 10 differentially expressed genes in A549 cells following a 24-hour treatment with 10 µM of Compound X or Reference Compound Y, as determined by RNA sequencing (RNA-seq).
| Gene Symbol | Gene Name | Compound X (log2 Fold Change) | Reference Compound Y (log2 Fold Change) | p-value (Compound X) |
| Upregulated | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 4.2 | 3.8 | < 0.001 |
| GDF15 | Growth Differentiation Factor 15 | 3.9 | 3.5 | < 0.001 |
| PHLDA3 | Pleckstrin Homology Like Domain Family A Member 3 | 3.5 | 3.1 | < 0.001 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 3.2 | 2.9 | < 0.001 |
| SESN2 | Sestrin 2 | 3.0 | 2.5 | < 0.001 |
| Downregulated | ||||
| E2F1 | E2F Transcription Factor 1 | -3.8 | -3.4 | < 0.001 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.5 | -3.1 | < 0.001 |
| CCNE1 | Cyclin E1 | -3.2 | -2.8 | < 0.001 |
| CDK1 | Cyclin Dependent Kinase 1 | -3.0 | -2.6 | < 0.001 |
| PLK1 | Polo-Like Kinase 1 | -2.8 | -2.4 | < 0.001 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility.
Cell Culture and Treatment:
-
Cell Line: Human A549 lung carcinoma cells were obtained from ATCC.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either 10 µM of Compound X, 10 µM of Reference Compound Y, or DMSO as a vehicle control. Cells were incubated for 24 hours before harvesting.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
Library Preparation: RNA-seq libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
Sequencing: Sequencing was performed on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
Data Analysis:
-
Read Alignment: Raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Differential Expression Analysis: Differential gene expression analysis was performed using DESeq2 in R. Genes with a log2 fold change > 1.5 or < -1.5 and a p-value < 0.05 were considered differentially expressed.
Mandatory Visualizations
Signaling Pathway Diagram
The transcriptomic data suggests that Compound X induces cell cycle arrest and apoptosis through the p53 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the workflow for the comparative transcriptomic analysis.
Unveiling the Molecular Targets of Methoxyanigorufone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxyanigorufone, a naturally derived phenylphenalenone, and its parent compound, anigorufone, have emerged as molecules of interest due to their significant biological activities. This guide provides a comprehensive comparison of their validated molecular targets, supported by experimental data and detailed protocols to facilitate further research and drug development. While direct quantitative data for this compound is still emerging, this guide draws parallels from the activities of its closely related analogs and the broader class of naphtho-gamma-pyrones.
Comparative Analysis of Molecular Targets
The primary validated molecular target for this compound and Anigorufone is the mitochondrion of the protozoan parasite Leishmania donovani. Experimental evidence strongly suggests that these compounds disrupt mitochondrial function, leading to a decrease in intracellular ATP levels and ultimately parasite death.
While direct enzymatic inhibition data for this compound is limited, the broader class of naphtho-gamma-pyrones, to which it belongs, has shown inhibitory activity against cyclooxygenase-2 (COX-2) and Niemann-Pick C1-Like 1 (NPC1L1), a key protein in cholesterol absorption. These potential targets warrant further investigation for this compound.
| Compound | Validated Target | Potential Target(s) |
| This compound | Leishmania donovani mitochondria | COX-2, NPC1L1 |
| Anigorufone | Leishmania donovani mitochondria | COX-2, NPC1L1 |
Experimental Data
Currently, specific IC50 or EC50 values for this compound's activity against its validated and potential targets are not widely published. The following table will be updated as more quantitative data becomes available. For comparison, data on related compounds is provided where available.
| Compound | Target | Assay Type | IC50 / EC50 |
| This compound | L. donovani mitochondria | ATP Depletion | Data Not Available |
| Anigorufone | L. donovani mitochondria | ATP Depletion | Data Not Available |
| Aurasperone F (a bis-naphtho-γ-pyrone) | COX-2 | Enzyme Inhibition | 11.1 µM[1] |
| Aurasperone C (a bis-naphtho-γ-pyrone) | COX-2 | Enzyme Inhibition | 4.2 µM[1] |
| Asperpyrone A (a bis-naphtho-γ-pyrone) | COX-2 | Enzyme Inhibition | 6.4 µM[1] |
| Ezetimibe (NPC1L1 Inhibitor) | NPC1L1 | Binding Assay (human) | KD = 220 nM[2] |
Experimental Protocols
Leishmanicidal Activity and Mitochondrial Targeting
The primary mechanism of action of this compound against Leishmania donovani involves the disruption of mitochondrial function. The following protocols are key to validating this molecular target.
This assay determines the concentration of the compound required to inhibit the growth of Leishmania promastigotes.
Procedure:
-
Culture Leishmania donovani promastigotes in appropriate media until they reach the mid-logarithmic growth phase.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates at 25°C for 72 hours.
-
Determine the number of viable parasites using a resazurin-based assay or by direct counting with a hemocytometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
This assay measures the integrity of the mitochondrial membrane, a key indicator of mitochondrial health.
Procedure:
-
Treat Leishmania promastigotes with the test compound at its IC50 concentration for a specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in a buffer containing a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.
-
Incubate the cells according to the dye manufacturer's instructions.
-
Analyze the fluorescence using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial membrane depolarization.[3]
This assay directly quantifies the effect of the compound on cellular energy production.
Procedure:
-
Treat Leishmania promastigotes with the test compound at its IC50 concentration.
-
At various time points, lyse the cells to release intracellular ATP.
-
Measure the ATP concentration using a luciferase-based bioluminescence assay kit.
-
Compare the ATP levels in treated cells to those in untreated control cells. A significant decrease in ATP levels indicates impaired mitochondrial function.
Potential Target Validation Assays
Based on the activity of related naphtho-gamma-pyrones, the following assays can be employed to investigate potential alternative targets for this compound.
This assay determines the ability of the compound to inhibit the enzymatic activity of COX-2.
Procedure:
-
Use a commercial COX-2 inhibitor screening kit or a well-established protocol.
-
Incubate purified COX-2 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA or a fluorescent probe.
-
Calculate the IC50 value for COX-2 inhibition.
This assay assesses the ability of the compound to bind to the cholesterol transporter NPC1L1.
Procedure:
-
Utilize cells overexpressing NPC1L1 or membrane preparations from these cells.
-
Incubate the cells or membranes with a radiolabeled or fluorescently tagged ligand known to bind to NPC1L1 (e.g., a derivative of ezetimibe).
-
Perform a competition binding experiment by adding increasing concentrations of this compound.
-
Measure the displacement of the labeled ligand to determine the binding affinity (Ki or IC50) of this compound for NPC1L1.
Visualizing the Pathways and Workflows
To better understand the processes involved in validating the molecular targets of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
This guide serves as a foundational resource for researchers investigating the molecular mechanisms of this compound. As more specific data becomes available, this document will be updated to provide the most current and comprehensive overview. The provided protocols offer a starting point for the experimental validation of its molecular targets, paving the way for its potential development as a therapeutic agent.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of 1H-phenalen-1-one derivatives against Leishmania spp. and evidence of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methoxyanigorufone
For Immediate Use by Laboratory Professionals
I. Immediate Safety Protocols
Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves or other chemically resistant gloves.
-
Body Protection: A laboratory coat is required.
All handling of methoxyanigorufone, including preparation for disposal, should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.
II. Waste Characterization and Segregation
Proper segregation of waste is the foundation of safe disposal. All materials that have come into contact with this compound are to be considered hazardous chemical waste.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), weigh boats, and other consumables. | Dedicated, sealable, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound, solvents used for rinsing contaminated glassware. | Compatible, sealable, and clearly labeled hazardous liquid waste container. |
| Sharps Waste | Contaminated needles, syringes, Pasteur pipettes, and broken glass. | Puncture-resistant, rigid container labeled for cytotoxic sharps waste. |
III. Step-by-Step Disposal Procedures
Adherence to the following workflow is critical for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perinaphthenone and derivatives as control agents of phytopathogenic fungi: fungitoxicity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
